2,5-Dichloro-2,5-dimethylhexane
Description
Properties
IUPAC Name |
2,5-dichloro-2,5-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064145 | |
| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-78-5 | |
| Record name | 2,5-Dichloro-2,5-dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6223-78-5 | |
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| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
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| Record name | 2,5-dichloro-2,5-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-2,5-dimethylhexane is a halogenated alkane with the molecular formula C₈H₁₆Cl₂. Its structure consists of a hexane (B92381) backbone with two chlorine atoms and two methyl groups substituted at the 2 and 5 positions. This symmetrical molecule serves as a valuable intermediate in organic synthesis and is often studied in educational settings as a classic example of an S(_N)1 reaction product. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and key spectral data for its characterization.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Cl₂ | [1][2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 63-64 °C | [1] |
| Boiling Point | 194 °C | [1] |
| Density | 0.998 g/cm³ | [1] |
| Vapor Pressure | 0.632 mmHg at 25°C |
Solubility
| Solvent | Solubility | Source |
| Chloroform | Sparingly soluble | [1] |
| Dichloromethane | Sparingly soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Methanol | Soluble | [1] |
Chemical Reactivity and Synthesis
The primary chemical reactivity of this compound involves nucleophilic substitution reactions, where the chlorine atoms can be displaced by nucleophiles. The tertiary nature of the carbon atoms attached to the chlorine atoms favors an S(_N)1 reaction mechanism.
Synthesis via S(_N)1 Reaction
This compound is commonly synthesized from 2,5-dimethylhexane-2,5-diol by reaction with concentrated hydrochloric acid.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which is characteristic of an S(_N)1 pathway.
The synthesis of this compound from 2,5-dimethylhexane-2,5-diol in the presence of concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (S(_N)1) reaction. The mechanism can be described in the following steps:
-
Protonation of the Hydroxyl Group: The hydroxyl group of the tertiary alcohol is protonated by the strong acid (HCl) to form a good leaving group (water).
-
Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the rate-determining step of the reaction.
-
Nucleophilic Attack by Chloride Ion: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the electrophilic carbocation to form the final product.
This process occurs at both ends of the symmetrical 2,5-dimethylhexane-2,5-diol molecule.
Caption: S(_N)1 Reaction Mechanism for the Synthesis of this compound.
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[2]
-
2,5-Dimethylhexane-2,5-diol (10.0 g)
-
Concentrated Hydrochloric Acid (150 mL)
-
Deionized Water
-
Hexane
-
Anhydrous Sodium Sulfate
-
In a 500 mL flask, add 10.0 g of 2,5-dimethylhexane-2,5-diol.
-
To this, add 150 mL of concentrated hydrochloric acid and stir the solution at ambient temperature for 1 hour.
-
Add 100 mL of water to the reaction mixture.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from hexane or by flash chromatography using hexane as the eluent.
-
Dry the purified product under vacuum to yield white crystals of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment | Source |
| ¹H NMR | 1.61 | singlet | -CH₃ | [1] |
| 1.96 | singlet | -CH₂- | [1] | |
| ¹³C NMR | 32.52 | - | -CH₃ | [1] |
| 41.14 | - | -CH₂- | [1] | |
| 70.35 | - | -C(Cl)- | [1] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 182 and 184, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern is dominated by the loss of a chlorine atom and subsequent cleavage of the carbon-carbon bonds.
| m/z | Proposed Fragment | Notes |
| 182/184 | [C₈H₁₆Cl₂]⁺ | Molecular ion peak |
| 147/149 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical |
| 111 | [C₈H₁₅]⁺ | Loss of HCl from [C₈H₁₆Cl]⁺ |
| 69 | [C₅H₉]⁺ | Cleavage of the C3-C4 bond |
| 57 | [C₄H₉]⁺ | Tertiary butyl cation |
Safety Information
This compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties, synthesis, and spectral characterization of this compound. The data and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound in various applications within organic synthesis and materials science.
References
An In-depth Technical Guide to 2,5-Dichloro-2,5-dimethylhexane
CAS Number: 6223-78-5 Molecular Formula: C₈H₁₆Cl₂ IUPAC Name: 2,5-dichloro-2,5-dimethylhexane
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature.[1][2] Its symmetric structure, featuring two tertiary chlorides, makes it a valuable precursor in various chemical transformations.[3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[4][5] Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride.[4]
| Property | Value | Reference(s) |
| Molecular Weight | 183.12 g/mol | [3][6] |
| Melting Point | 63-64 °C | [3] |
| Boiling Point | 194 °C (at 760 mmHg) | [3] |
| Density | ~1.0 g/cm³ | [3] |
| Refractive Index | 1.44 | [4] |
| Solubility | Sparingly soluble in chloroform (B151607) and dichloromethane (B109758); soluble in diethyl ether and methanol. | [3] |
| Appearance | White to pale beige solid. | [1][2] |
| XLogP3 | 3.4 | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopy | Peak Assignments / Interpretation | Reference(s) |
| ¹H NMR (CDCl₃) | δ 1.58 (s, 12H, -CH₃), δ 1.93 (s, 4H, -CH₂-) | |
| ¹³C NMR (CDCl₃) | δ 32.52 (-CH₃), δ 41.14 (-CH₂-), δ 70.35 (-C(Cl)-) | |
| Infrared (IR) | ~2950 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (C-H bend), 600-800 cm⁻¹ (C-Cl stretch) | [7][8] |
| Mass Spec (EI-MS) | Molecular Ion (M⁺) at m/z = 183. Isotopic patterns characteristic of two chlorine atoms are expected. | [3] |
Synthesis and Reaction Mechanisms
The primary and most documented synthesis of this compound is through a unimolecular nucleophilic substitution (Sₙ1) reaction.[9]
Sₙ1 Synthesis Mechanism
The reaction proceeds by treating the precursor, 2,5-dimethyl-2,5-hexanediol (B89615), with concentrated hydrochloric acid. The acid serves as both a proton source to create a good leaving group (water) and as a source of the chloride nucleophile. The mechanism involves the formation of a stable tertiary carbocation intermediate.
Caption: Sₙ1 reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key application of this compound.
Synthesis of this compound
This protocol is adapted from established procedures for the Sₙ1 reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.[10]
Materials:
-
2,5-dimethyl-2,5-hexanediol (1.0 eq)
-
Concentrated Hydrochloric Acid (12 M)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, Buchner funnel, vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol (e.g., 10.0 g, 68.4 mmol).
-
Acid Addition: In a fume hood, carefully and with gentle stirring, add concentrated hydrochloric acid (e.g., 80 mL). The diol will gradually dissolve, and a white precipitate of the product will form.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water (e.g., 100 mL).
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified solid under vacuum to afford this compound as a white crystalline product. Typical yields are in the range of 70-85%.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Representative Application: Friedel-Crafts Alkylation
This compound is an effective alkylating agent in Friedel-Crafts reactions, used to synthesize complex molecules such as synthetic retinoid X receptor (RXR) agonists.[9] The following is a general protocol for the alkylation of an aromatic compound (e.g., a monosubstituted benzene) using this reagent.
Materials:
-
Aromatic Substrate (e.g., toluene) (excess)
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst, ~0.1-0.3 eq)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or nitrobenzene)
-
Ice-cold water, saturated sodium bicarbonate solution, brine
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen). Equip it with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Catalyst Suspension: Charge the flask with the anhydrous aromatic substrate and the anhydrous solvent. Cool the mixture in an ice bath and add the anhydrous aluminum chloride catalyst portion-wise with stirring.
-
Reagent Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred, cooled catalyst suspension over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction may require gentle heating to proceed to completion. Monitor by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the alkylated aromatic compound.
Caption: Logical pathway for the Friedel-Crafts alkylation using the title compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][11] It may also cause respiratory irritation.[4][5]
GHS Hazard Information
| Hazard Class | GHS Classification |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[11] |
| Skin Corrosion/Irritation | Category 2[4] |
| Eye Damage/Irritation | Category 2A[4] |
| STOT-SE | Category 3 (Respiratory Irritation)[5] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Applications in Research and Development
The unique bifunctional and sterically hindered structure of this compound makes it a valuable building block in several areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. A notable example is its use in creating synthetic agonists for the retinoid X receptor (RXR), a target in cancer therapy.[9]
-
Catalyst Development: The compound is used to prepare substituted bis-indenyl ligands, which are precursors to metallocene catalysts. These catalysts are employed in the stereoselective polymerization of olefins like propylene.
-
Organic Synthesis: Its ability to generate stable tertiary carbocations makes it a reliable reagent for Friedel-Crafts alkylation reactions to produce highly branched aromatic structures.[9]
This guide provides a detailed technical overview of this compound. For further information, consulting the referenced safety data sheets and scientific literature is highly recommended.
References
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- 2. Page loading... [wap.guidechem.com]
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- 6. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 6223-78-5 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
Physical properties of 2,5-Dichloro-2,5-dimethylhexane
An In-depth Technical Guide on the Physical Properties of 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 6223-78-5), a chlorinated alkane with applications in organic synthesis. This document collates available data on its molecular and physical characteristics, outlines experimental protocols for its synthesis and property determination, and presents visual representations of key processes and concepts to aid in its practical application and theoretical understanding.
Chemical Identity and Structure
This compound is a symmetrical halogenated hydrocarbon. Its structure consists of a six-carbon hexane (B92381) backbone with two chlorine atoms and two methyl groups substituted at the 2 and 5 positions.
Tabulated Physical Properties
The following tables summarize the key quantitative physical properties of this compound based on available data.
| Property | Value | Source(s) |
| Molecular Weight | 183.12 g/mol | [1][2][5][6][7][10] |
| Melting Point | 63-64 °C | [1][4][5][6][8] |
| Boiling Point | 194 °C at 760 mmHg | [1][4][5][6] |
| Density | Approximately 1.0 g/cm³ | [4][5] |
| Physical State | Solid at room temperature | [1][5][6] |
| Solubility Profile | |
| Soluble in | Diethyl ether, methanol, hexane.[5][11] |
| Sparingly soluble in | Chloroform, dichloromethane.[5][8][9] |
Experimental Protocols
Synthesis of this compound via Sₙ1 Reaction
This compound is commonly synthesized from 2,5-dimethylhexane-2,5-diol through a unimolecular nucleophilic substitution (Sₙ1) reaction with concentrated hydrochloric acid.[5][7][9][12][13][14][15][16] The tertiary alcohol groups are protonated, forming good leaving groups (water), which then depart to generate stable tertiary carbocations. These carbocations are subsequently attacked by chloride ions to yield the final product.
Materials:
-
2,5-dimethylhexane-2,5-diol
-
Concentrated hydrochloric acid (12 M)
-
Deionized water
-
25 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Weigh 0.25 g of 2,5-dimethylhexane-2,5-diol and add it to a 25 mL round-bottom flask containing a magnetic stir bar.[12][14]
-
In a chemical fume hood, carefully add 2 mL of concentrated hydrochloric acid to the flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[12][14]
-
Once the reaction is complete (typically after 15-20 minutes, as confirmed by TLC), add 10 mL of deionized water to the reaction mixture to precipitate the product.[12]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[12][14]
-
Wash the collected solid with a small amount of cold deionized water to remove any remaining acid.
-
Dry the product on the filter paper by drawing air through the funnel for 30-40 minutes.[14]
-
The final product is a white crystalline solid.[5]
Determination of Melting Point
The melting point of the synthesized this compound can be determined using a standard melting point apparatus.
Materials:
-
Dried, purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Finely crush a small sample of the dry crystalline product.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (63-64 °C).
-
Decrease the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Determination of Solubility
The solubility of this compound in various solvents can be qualitatively assessed.
Materials:
-
Small test tubes
-
Samples of this compound
-
A selection of solvents (e.g., water, hexane, methanol, diethyl ether, chloroform)
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.
-
Add a small volume (e.g., 1 mL) of a solvent to a test tube.
-
Agitate the mixture and observe if the solid dissolves completely.
-
Record the substance as soluble, sparingly soluble, or insoluble in that particular solvent.
-
Repeat the process for each of the selected solvents.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Physical Property Determination Workflow
Caption: Workflow for the determination of key physical and spectral properties.
Structure-Solubility Relationship
Caption: Relationship between molecular structure and solubility of the compound.
Spectral Information
While detailed spectral data is not extensively published, the expected peaks in an Infrared (IR) spectrum can be predicted based on the molecule's functional groups.
-
C-H Stretching: Peaks are expected in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.[17]
-
C-H Bending: Vibrations for the bending of C-H bonds are anticipated between 1375-1450 cm⁻¹.[17]
-
C-Cl Stretching: The presence of carbon-chlorine bonds should give rise to peaks in the region of 600-800 cm⁻¹.[17]
Safety and Handling
This compound is classified as an irritant.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Harmful if swallowed or in contact with skin.[2][4][18]
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Avoid breathing dust.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Some suppliers recommend storage under an inert gas at 2-8°C.[9][16]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides and hydrogen chloride.[4][6]
References
- 1. This compound | 6223-78-5 [sigmaaldrich.com]
- 2. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAS#:6223-78-5 | Chemsrc [chemsrc.com]
- 5. This compound|CAS 6223-78-5 [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound CAS#: 6223-78-5 [m.chemicalbook.com]
- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. brainly.com [brainly.com]
- 12. notability.com [notability.com]
- 13. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 14. datapdf.com [datapdf.com]
- 15. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 16. This compound | 6223-78-5 [chemicalbook.com]
- 17. brainly.com [brainly.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2,5-Dichloro-2,5-dimethylhexane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed experimental protocol for the synthesis of 2,5-dichloro-2,5-dimethylhexane. This halogenated alkane serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular frameworks.
Molecular Structure and Properties
This compound is a symmetrical molecule featuring a six-carbon hexane (B92381) backbone. Key structural features include the presence of two chlorine atoms and two methyl groups, both attached to the second and fifth carbon atoms. This substitution pattern results in two tertiary alkyl halide centers within the molecule.
The IUPAC name for this compound is this compound.[1][2] Its chemical formula is C8H16Cl2.[1][2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H16Cl2[1][2] |
| Molecular Weight | 183.12 g/mol [2][3][4] |
| CAS Number | 6223-78-5[2] |
| Melting Point | 63-64 °C[3] |
| Boiling Point | Approximately 194 °C[3][5] |
| Density | Approximately 1.0 g/cm³[5] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid.[2] This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which is favored by the formation of a stable tertiary carbocation intermediate.[4]
Experimental Protocol: Synthesis via SN1 Reaction
This protocol is adapted from established procedures for the synthesis of this compound.
Materials:
-
2,5-dimethylhexane-2,5-diol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 0.25 g of 2,5-dimethylhexane-2,5-diol.
-
Addition of Acid: Carefully add 2 mL of concentrated hydrochloric acid to the flask containing the diol.
-
Reaction: Stir the mixture at room temperature. As the hydrophilic diol reacts, it will dissolve. The formation of the hydrophobic dihalide product, this compound, will be observed as a precipitate.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of deionized water to the flask.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with a small amount of cold deionized water to remove any remaining acid and water-soluble impurities.
-
Drying: Allow the product to dry thoroughly on the filter paper under vacuum. The final product is a white crystalline solid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. notability.com [notability.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 4. homework.study.com [homework.study.com]
- 5. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
Synthesis of 2,5-Dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol
Synthesis of 2,5-Dichloro-2,5-dimethylhexane: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of this compound from 2,5-dimethyl-2,5-hexanediol (B89615). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a mechanistic overview, and key quantitative data. The primary synthetic route discussed is the bimolecular nucleophilic substitution (SN1) reaction using concentrated hydrochloric acid.
Reaction Overview
The conversion of 2,5-dimethyl-2,5-hexanediol, a tertiary diol, to this compound is a classic example of an SN1 reaction.[1][2][3][4][5] In this process, the hydroxyl groups of the diol are treated with an excess of concentrated hydrochloric acid.[1][2][4][5] The strong acid protonates the hydroxyl groups, transforming them into excellent leaving groups (water). The subsequent departure of these leaving groups generates stable tertiary carbocations, which are then attacked by chloride ions to yield the final dichlorinated product.[3][6][7][8] As the relatively hydrophilic diol reacts, it dissolves, while the more hydrophobic dihalide product precipitates from the aqueous solution.[9]
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The synthesis proceeds through a two-step SN1 mechanism at each of the two tertiary alcohol functional groups.[10] The mechanism is favored due to the formation of a stable tertiary carbocation intermediate.[3][11]
Step-by-Step Mechanism:
-
Protonation: The lone pair of electrons on the oxygen atom of a hydroxyl group attacks a proton (H⁺) from the hydrochloric acid. This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[7][8][12]
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a stable tertiary carbocation. This is the rate-limiting step of the SN1 reaction.[3][13]
-
Nucleophilic Attack: A chloride ion (Cl⁻), acting as a nucleophile, attacks the electrophilic carbocation.[6][8]
-
Repeat: The process is repeated for the second hydroxyl group on the molecule to form the final this compound product.
Caption: Step-by-step SN1 mechanism for dichlorination of the diol.
Quantitative Data Summary
The following tables summarize the key physical properties and reported reaction data for the synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 2,5-Dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23 | 87 - 92 | 214 |
| this compound | C₈H₁₆Cl₂ | 183.12[14] | 63 - 68[10][15] | 72-82 @ 12 Torr[16] |
Table 2: Summary of Reaction Conditions and Yields
| Scale | Reactant (Diol) | Reagent (Conc. HCl) | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Lab Scale | 50 g | 1 L | Room Temp. | - | Quantitative | [17][18] |
| Lab Scale | 10.0 g | 50 mL | Room Temp. | 16 hours | - | [16] |
| Lab Scale | 200 g | 3 L | Room Temp. | 4 hours | 92% (crude) | [16] |
| Undergraduate Lab | 0.25 g | 2 mL | Room Temp. | 5 - 15 min | - |[13] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: General Laboratory Scale Synthesis
This protocol is adapted from a procedure reported by Bruson H et al.[17][18]
Materials:
-
2,5-Dimethyl-2,5-hexanediol (50 g)
-
Concentrated Hydrochloric Acid (1 L)
-
Large Erlenmeyer flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a large Erlenmeyer flask, add 1 L of concentrated hydrochloric acid.
-
While stirring at room temperature, add 50 g of 2,5-dimethyl-2,5-hexanediol portion-wise to the acid.
-
The diol will initially dissolve, and as the reaction proceeds, the this compound product will precipitate as a white solid.[9][16]
-
Continue stirring the suspension at room temperature. The reaction is typically complete within a few hours.[16]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold water to remove any residual acid.[16]
-
Dry the product under high vacuum to afford the purified this compound.[16]
Protocol 2: Synthesis with Workup and Purification
This protocol includes a detailed workup and purification procedure.[16]
Materials:
-
2,5-Dimethyl-2,5-hexanediol (200 g, 1.37 mol)
-
Concentrated Hydrochloric Acid (3 L)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add 200 g of 2,5-dimethyl-2,5-hexanediol as a solid in portions to 3 L of concentrated hydrochloric acid in a large flask, stirring at room temperature.
-
Stir the reaction mixture for 4 hours. The product will precipitate during this time.[16]
-
Add 1 L of a 50% ethyl acetate in hexanes solution to the flask and transfer the mixture to a large separatory funnel.
-
Separate the organic layer. Wash the organic layer several times with water until the aqueous washings are neutral as indicated by pH paper.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents in vacuo at room temperature using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of hexanes.
-
Purify the product by passing it through a plug of silica gel, eluting with hexanes.[16]
-
Remove the hexanes in vacuo to yield the pure this compound as a white solid. A recovery of 230 g (92% yield) has been reported for this procedure.[16]
Caption: A typical workflow for the synthesis, isolation, and analysis of the product.
Safety Considerations
-
Concentrated Hydrochloric Acid: Concentrated HCl (12N) is highly corrosive and toxic. It can cause severe chemical burns to the skin, eyes, and respiratory tract.[13] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]
-
Organic Solvents: Solvents such as hexanes and ethyl acetate are volatile and flammable. Handle them away from ignition sources in a fume hood.
-
Product: The toxicological properties of this compound are not fully known. It should be handled with care.[15]
References
- 1. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 3. homework.study.com [homework.study.com]
- 4. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. notability.com [notability.com]
- 14. This compound [webbook.nist.gov]
- 15. datapdf.com [datapdf.com]
- 16. echemi.com [echemi.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. This compound | 6223-78-5 [chemicalbook.com]
An In-depth Technical Guide to the SN1 Reaction Mechanism for the Synthesis of 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SN1 (Substitution Nucleophilic Unimolecular) reaction mechanism as it applies to the synthesis of 2,5-dichloro-2,5-dimethylhexane. This reaction is a classic example of an SN1 pathway, involving the formation of a stable tertiary carbocation intermediate. This document outlines the reaction kinetics, mechanism, experimental protocols, and key data points relevant to this synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is achieved by treating 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid.[1][2][3][4][5] The overall reaction is a bimolecular substitution where the two hydroxyl groups of the diol are replaced by chlorine atoms.
Overall Reaction:
The reaction proceeds via an SN1 mechanism, which is characterized by a two-step process for each hydroxyl group substitution. The rate-determining step is the unimolecular dissociation of the protonated alcohol to form a carbocation.[1][6][7] Given that the substrate is a tertiary alcohol, the formation of a highly stable tertiary carbocation is favored, making the SN1 pathway particularly efficient.[8][9][10]
The key mechanistic steps are:
-
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base and is protonated by the strong acid (HCl). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][9][10]
-
Formation of the Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][6][9]
-
Nucleophilic Attack: The chloride ion (Cl⁻) from the hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation. This step is fast and results in the formation of the C-Cl bond.[1][6][9]
This three-step sequence occurs for both hydroxyl groups on the 2,5-dimethyl-2,5-hexanediol molecule to yield the final product, this compound.
Data Presentation
The following tables summarize key quantitative data for the starting material and the product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2,5-Dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23 | 87 | - | - |
| This compound | C₈H₁₆Cl₂ | 183.12 | 63-66.5[5] | 194 | 0.998[11] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals |
| Infrared (IR) Spectroscopy | C-H stretching: 2850-3000 cm⁻¹ C-H bending: 1375-1450 cm⁻¹ C-Cl stretching: 600-800 cm⁻¹[12] |
| ¹H NMR (CDCl₃) | δ 1.60 (s, 12H), 1.95 (s, 4H)[13] |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺): m/z = 183. Isotopic pattern for two chlorine atoms is expected.[11] |
Experimental Protocols
The synthesis of this compound can be carried out using various published procedures. Below is a detailed methodology adapted from several sources, suitable for a research laboratory setting.[1][2][11][13]
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12 N)
-
Deionized Water
-
Hexanes
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with a stir bar
-
Stir plate
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instrumentation (IR, NMR, MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol (1.0 eq). Cool the flask in an ice bath.
-
Addition of HCl: Slowly add concentrated hydrochloric acid (excess, e.g., 20 eq) to the cooled and stirring diol. The diol will gradually dissolve, and a white precipitate of the product will form.[13]
-
Reaction: Allow the reaction mixture to stir at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 hexanes/ethyl acetate).[1][5]
-
Workup:
-
Once the reaction is complete, add a significant volume of deionized water to the reaction mixture to quench the reaction and dissolve any remaining HCl.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with several portions of cold deionized water until the washings are neutral to pH paper.[13]
-
-
Purification:
-
For higher purity, the crude product can be recrystallized. Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., hexanes) with gentle heating.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Alternatively, for a non-crystalline workup, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed in vacuo. The crude product can then be purified by silica (B1680970) gel chromatography.[13]
-
-
Drying and Characterization:
-
Dry the purified product under vacuum to remove any residual solvent.
-
Determine the yield of the final product. A high yield of over 90% has been reported.[13]
-
Characterize the product by determining its melting point and acquiring spectroscopic data (IR, NMR, Mass Spectrometry) to confirm its identity and purity.
-
Visualizations
Diagram 1: SN1 Reaction Mechanism
Caption: The three-step SN1 mechanism for one hydroxyl group.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
References
- 1. notability.com [notability.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 4. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 5. datapdf.com [datapdf.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. spectrabase.com [spectrabase.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound|CAS 6223-78-5 [benchchem.com]
- 12. brainly.com [brainly.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 2,5-Dichloro-2,5-dimethylhexane
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,5-dichloro-2,5-dimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and purity assessment. This document details the expected spectral data, experimental protocols for its acquisition, and a structural representation to aid in the interpretation of the spectrum.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| ~1.61 | Singlet | 12H | Four equivalent methyl groups (-CH₃) |
| ~1.96 | Singlet | 4H | Two equivalent methylene (B1212753) groups (-CH₂-) |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific spectrometer frequency used.[1]
Structural Interpretation
The chemical structure of this compound possesses a high degree of symmetry, with a C₂ axis passing through the center of the C3-C4 bond. This symmetry renders the four methyl groups chemically and magnetically equivalent. Consequently, they resonate at the same chemical shift, producing a single, sharp peak with an integration value corresponding to twelve protons.
Similarly, the two methylene groups are also equivalent due to the molecule's symmetry. Their protons, therefore, produce a single resonance, which integrates to four protons. The absence of adjacent, non-equivalent protons for both the methyl and methylene groups results in singlet multiplicities for both signals.
Experimental Protocols
The following section outlines a typical experimental protocol for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid.[2][3]
Materials:
-
2,5-dimethylhexane-2,5-diol
-
Concentrated Hydrochloric Acid
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, 2,5-dimethylhexane-2,5-diol is dissolved in an excess of cold (0 °C) concentrated hydrochloric acid.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product, which may precipitate as a white solid, is collected. Alternatively, the reaction mixture can be extracted with dichloromethane.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
¹H NMR Spectrum Acquisition
Instrumentation:
-
A nuclear magnetic resonance (NMR) spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
Data Acquisition Parameters (Typical for a 300 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 30-45 degrees
-
Spectral Width: 0-10 ppm
Mandatory Visualization
The following diagrams illustrate the chemical structure and the relationship between the proton environments in this compound.
Caption: Chemical structure and proton environments of this compound.
Caption: Experimental workflow for the ¹H NMR analysis of this compound.
References
In-Depth Technical Guide: 13C NMR Spectral Data of 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dichloro-2,5-dimethylhexane. It includes tabulated quantitative data, detailed experimental protocols for the synthesis of the compound, and a logical diagram illustrating the carbon environments, designed to support research and development in organic synthesis and drug discovery.
Data Presentation: 13C NMR Spectral Data
The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3). Due to the molecule's symmetry, three distinct signals are observed, corresponding to the four unique carbon environments.
Table 1: 13C NMR Chemical Shifts for this compound
| Signal | Chemical Shift (δ) in ppm | Carbon Assignment |
| 1 | 70.35 | C2, C5 |
| 2 | 41.14 | C3, C4 |
| 3 | 32.52 | C1, C6, C1', C6' (Methyl Carbons) |
Solvent: CDCl3
Experimental Protocols
The following section details the synthetic procedures for obtaining this compound, which serves as the sample preparation for NMR analysis.
Synthesis via Thionyl Chloride
A solution of 2,5-dimethyl-2,5-hexanediol (B89615) (20.0 g, 136.8 mmol) is prepared in 250 ml of dichloromethane. To this solution, thionyl chloride (25 ml, 341.8 mmol) is added at ambient temperature. The reaction mixture is stirred for 4 hours. Following the reaction, 250 ml of distilled water is added. The organic phase is separated and subsequently washed twice with 250 ml of a 10% sodium bicarbonate (NaHCO3) solution. The organic layer is then dried over magnesium sulfate (B86663) (MgSO4) and evaporated to dryness to yield this compound.[1]
Synthesis via Concentrated Hydrochloric Acid
Solid 2,5-dimethyl-2,5-hexanediol (10 g, 68.4 mmol) is placed in a reaction vessel with gentle stirring. Concentrated hydrochloric acid (80 mL) is added, and the resulting mixture is stirred slowly for 15 minutes. The suspension is then left to stand for 2 hours. The resulting solid is filtered and washed with two 30 mL portions of water. The solid is then dried under high vacuum to afford the final product.[1]
NMR Sample Preparation and Instrumentation
The 13C NMR spectrum is typically acquired on a Jeol FX-90 instrument.[2] A sample of this compound is dissolved in deuterated chloroform (CDCl3) to an appropriate concentration for NMR analysis.
Visualization of Molecular Structure and Carbon Environments
The following diagram illustrates the chemical structure of this compound and the assignment of the unique carbon atoms corresponding to the 13C NMR signals.
Caption: Molecular structure and 13C NMR assignments for this compound.
References
Mass Spectrometry of 2,5-Dichloro-2,5-dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,5-dichloro-2,5-dimethylhexane. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide outlines the predicted fragmentation patterns based on established principles of mass spectrometry for halogenated hydrocarbons. It includes a detailed, generalized experimental protocol for the analysis of chlorinated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS). A summary of predicted quantitative data and a visual representation of the primary fragmentation pathways are provided to aid in the identification and structural elucidation of this compound.
Introduction
This compound (C8H16Cl2) is a halogenated alkane with a molecular weight of approximately 183.12 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. The presence of two chlorine atoms is expected to produce characteristic isotopic patterns in the mass spectrum, owing to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[3]
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their predicted relative abundances.
| m/z (for ³⁵Cl) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 182/184/186 | [C₈H₁₆Cl₂]⁺ | Molecular Ion (M⁺) | Low |
| 147/149 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical (•Cl) | Moderate |
| 111 | [C₈H₁₅]⁺ | Loss of HCl from the [M-Cl]⁺ ion | Moderate |
| 93/95 | [C₄H₈Cl]⁺ | Cleavage of the C3-C4 bond | High |
| 57 | [C₄H₉]⁺ | tert-Butyl cation | High (likely base peak) |
| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |
Note: Isotopic peaks for chlorine-containing fragments will appear at m/z+2, m/z+4, etc., with decreasing intensity.
Experimental Protocol: GC-MS Analysis of Chlorinated Hydrocarbons
This section outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
3.1. Sample Preparation
-
Dissolve a known quantity of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the low ppm (mg/L) range.
-
If analyzing a complex matrix, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary.
3.2. Instrumentation
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Mass Spectrometer: An Agilent 7200 Q-TOF MS or equivalent.[4]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-PONA (100 m x 0.25 mm ID x 0.5 µm), is suitable for separating non-polar chlorinated hydrocarbons.[4]
3.3. GC-MS Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 45 °C, hold for 3 min |
| Temperature Ramp | 10 °C/min to 325 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-300 |
| Scan Mode | Full Scan |
Note: These parameters may require optimization based on the specific instrument and analytical goals.
Predicted Fragmentation Pathways
The primary fragmentation of this compound under electron ionization is initiated by the removal of an electron, most likely from a lone pair on one of the chlorine atoms, to form the molecular ion. The subsequent fragmentation is driven by the formation of stable carbocations.
Caption: Predicted EI-MS fragmentation of this compound.
The logical flow of the fragmentation process is depicted in the following workflow diagram.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns, characterized by the loss of chlorine and cleavage leading to stable tertiary carbocations, along with the detailed experimental protocol, offer a valuable resource for researchers in the fields of analytical chemistry and drug development. The provided diagrams visually summarize the key fragmentation pathways and the analytical workflow, facilitating a deeper understanding of the analysis of this compound.
References
Solubility Profile of 2,5-Dichloro-2,5-dimethylhexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-2,5-dimethylhexane is a halogenated alkane of interest in various fields of organic synthesis and material science. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the currently available solubility data, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection.
Qualitative Solubility Data
| Solvent | Solvent Type | Solubility |
| Hexane | Nonpolar | Soluble[1] |
| Diethyl Ether | Polar aprotic | Soluble[2] |
| Methanol | Polar protic | Soluble[2] |
| Chloroform | Polar aprotic | Sparingly soluble[2] |
| Dichloromethane | Polar aprotic | Sparingly soluble[2] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental methodologies can be employed.
Method 1: Gravimetric Determination of Solubility
This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, avoiding any solid particles.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the dish or vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent.
-
Weigh the dish or vial containing the dried solute.
-
Calculate the solubility in g/100 mL or other desired units by subtracting the initial weight of the container from the final weight and normalizing to the volume of the solvent used.
Method 2: Isothermal Shake-Flask Method followed by Analytical Quantification
This is a widely used method for solubility determination. A saturated solution is prepared, and the concentration of the solute is determined using an appropriate analytical technique.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker bath
-
Centrifuge
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer if the compound has a chromophore).
-
Volumetric glassware for dilutions
Procedure:
-
Add an excess of this compound to a known volume of the solvent in a series of vials.
-
Place the vials in a temperature-controlled shaker bath and agitate for an extended period (e.g., 72 hours) to ensure equilibrium.
-
After shaking, centrifuge the vials at the same temperature to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application, such as a chemical reaction or a purification process like recrystallization, involves a systematic approach. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart illustrating the decision-making process for selecting an optimal solvent.
References
An In-depth Technical Guide to the Intermolecular Forces in 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the intermolecular forces governing the physical and chemical properties of 2,5-dichloro-2,5-dimethylhexane. A thorough examination of London dispersion forces and dipole-dipole interactions is presented, supported by available physical property data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the molecular behavior of this halogenated alkane.
Introduction
This compound is a halogenated hydrocarbon with the chemical formula C₈H₁₆Cl₂. Its molecular structure, featuring two tertiary alkyl chlorides, gives rise to a specific set of intermolecular forces that dictate its physical characteristics, such as boiling point, melting point, and solubility. Understanding these forces is crucial for predicting its behavior in various chemical environments and for its application in organic synthesis and materials science. This guide will delve into the nature of these interactions, supported by quantitative data and a discussion of relevant experimental methodologies.
Primary Intermolecular Forces in this compound
The intermolecular forces present in this compound are primarily of two types:
-
London Dispersion Forces (LDF): These are the weakest type of intermolecular force and arise from temporary fluctuations in electron density around a molecule, creating instantaneous dipoles. These temporary dipoles can induce dipoles in neighboring molecules, resulting in a weak electrostatic attraction. As a relatively large molecule with a significant number of electrons, this compound exhibits substantial London dispersion forces. These forces are the predominant intermolecular interaction for this compound.[1]
-
Dipole-Dipole Interactions: The carbon-chlorine (C-Cl) bonds in this compound are polar due to the difference in electronegativity between carbon and chlorine. This polarity results in a permanent dipole moment for the molecule. Consequently, molecules of this compound can align themselves so that the positive end of one molecule is attracted to the negative end of another, leading to dipole-dipole interactions.[2] However, due to the symmetrical nature of the molecule, the overall molecular dipole moment is expected to be relatively small. In many alkyl halides, the contribution of London dispersion forces to the overall intermolecular attraction is more significant than that of dipole-dipole interactions.
It is important to note that due to the absence of hydrogen atoms bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine, this compound does not exhibit hydrogen bonding, which is a much stronger type of intermolecular force.
Quantitative Data
The physical properties of this compound are a direct consequence of the interplay of its intermolecular forces. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Cl₂ | [3][4] |
| Molecular Weight | 183.12 g/mol | [3][4] |
| Boiling Point | 194 °C (at 760 mmHg) | [3] |
| 221.51 °C (estimate) | [5][6] | |
| Melting Point | 63-64 °C | [3][5] |
| Density | 1.0 ± 0.1 g/cm³ | |
| 1.0333 (estimate) | [6] | |
| Refractive Index | 1.44 | [3] |
| 1.4345 (estimate) | [6] | |
| Solubility | Soluble in nonpolar solvents like hexane. | [1] |
Note: Some of the listed values are estimates and should be considered as such.
Visualization of Intermolecular Forces
The following diagram, generated using the DOT language, illustrates the hierarchy and nature of the intermolecular forces present in this compound.
Caption: Intermolecular forces in this compound.
Experimental Protocols
Determination of Dipole Moment
The dipole moment of a molecule in solution is typically determined by measuring the dielectric constant of the solution.
Methodology: The Heterodyne-Beat Method
-
Solution Preparation: A series of solutions of this compound in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) are prepared at various known concentrations.
-
Capacitance Measurement: The capacitance of a cell filled with each solution is measured using a high-precision capacitance bridge. A heterodyne-beat method is often employed for its high sensitivity. This involves two high-frequency oscillators, one with a fixed frequency and the other incorporating the capacitance cell. The difference in frequency (beat frequency) is measured.
-
Dielectric Constant Calculation: The dielectric constant (ε) of each solution is calculated from the measured capacitance.
-
Density and Refractive Index Measurement: The density (ρ) and refractive index (n) of each solution are also measured.
-
Data Analysis: The total molar polarization (P) of the solution is calculated using the Debye equation or a modification thereof. By plotting the molar polarization against the mole fraction of the solute, the dipole moment (μ) can be extrapolated.
Determination of Polarizability
The polarizability of a molecule is related to its ability to form an induced dipole in the presence of an electric field and can be determined from refractive index measurements.
Methodology: Refractometry
-
Refractive Index Measurement: The refractive index (n) of a pure sample of this compound (in its liquid state, if possible, or in solution) is measured using a refractometer, typically at the sodium D-line (589 nm).
-
Molar Refraction Calculation: The molar refraction (Rₘ) is calculated using the Lorentz-Lorenz equation: Rₘ = [(n² - 1) / (n² + 2)] * (M / ρ) where M is the molar mass and ρ is the density.
-
Polarizability Calculation: The polarizability (α) is then determined from the molar refraction using the following relationship: α = (3 / (4πNₐ)) * Rₘ where Nₐ is Avogadro's number.
Conclusion
The intermolecular forces in this compound are dominated by London dispersion forces, with a smaller contribution from dipole-dipole interactions arising from its polar carbon-chlorine bonds. This combination of forces explains its observed physical properties, including its moderate boiling and melting points and its solubility in nonpolar solvents. While specific quantitative data for its dipole moment and polarizability are not widely published, established experimental protocols exist for their determination. A deeper understanding of these fundamental molecular properties is essential for the effective application of this compound in scientific research and industrial processes.
References
An In-depth Technical Guide to 2,5-Dichloro-2,5-dimethylhexane: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, detailed handling precautions, and experimental protocols for 2,5-Dichloro-2,5-dimethylhexane (CAS No. 6223-78-5). The information is intended for use by trained professionals in a laboratory or research setting.
Chemical Identification and Properties
This compound is a chlorinated hydrocarbon primarily used as a chemical intermediate in organic synthesis.[1] It is a solid at room temperature.[2]
| Property | Value | Reference |
| Molecular Formula | C8H16Cl2 | [3] |
| Molecular Weight | 183.12 g/mol | [2] |
| CAS Number | 6223-78-5 | [3] |
| Appearance | Solid | [2] |
| Boiling Point | 194 °C | [2] |
| Melting Point | 63-64 °C | [2] |
| Relative Density | 1 | [2] |
| Refractive Index | 1.44 | [2] |
Hazard Identification and Classification
This compound is classified as hazardous. It is crucial to handle it with appropriate safety measures.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
NFPA 704 Ratings: [3]
-
Health: 2 (Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.)
-
Flammability: 1 (Must be preheated before ignition can occur.)
-
Reactivity: 0 (Normally stable, even under fire exposure conditions, and are not reactive with water.)
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment (PPE): [1][4]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing are required.
-
Respiratory Protection: In case of inadequate ventilation or potential for dust/mist formation, use a NIOSH-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, mist, or spray.[3]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
Storage Conditions: [1]
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent the release of vapors.
-
Store away from incompatible materials, such as strong oxidizing agents.
Below is a logical workflow for the safe handling of this compound in a laboratory setting.
Safe Handling Workflow for this compound.
Accidental Release and First Aid Measures
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.
-
Prevent the spill from entering drains or public waters.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Experimental Protocol: Synthesis via SN1 Reaction
This compound can be synthesized from 2,5-dimethyl-2,5-hexanediol (B89615) using concentrated hydrochloric acid in an SN1 reaction.
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12N)
-
Water
-
Round Bottom Flask
-
Stir bar and stir plate
-
Buchner Funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: Weigh 0.25 g of 2,5-dimethyl-2,5-hexanediol and add it to a 25 mL round bottom flask containing a stir bar.
-
Reaction: In a fume hood, add 2 mL of concentrated (12N) hydrochloric acid to the flask and stir the mixture at room temperature.
-
Monitoring: After 5 minutes, monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, continue stirring for an additional 10 minutes and re-check with TLC.
-
Quenching: Once the reaction is complete, add 10 mL of water to the flask to quench the reaction.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Rinse the flask and the filtered solid with additional water to remove any remaining acid.
-
Drying: Allow the solid product to dry under vacuum for 25-30 minutes. The solid can be crushed to increase the surface area and expedite drying.
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Experimental Workflow for the Synthesis of this compound.
Toxicological and Ecological Information
Toxicological Information:
-
Acute toxicity data is not extensively available, but the compound is considered harmful by ingestion, inhalation, and skin contact.[4]
-
Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[2]
-
Eye contact can cause redness, pain, or severe eye damage.[2]
-
Inhalation may irritate the lungs and respiratory system.[2]
Ecological Information:
-
There is no specific data available regarding the ecotoxicity of this compound.[4]
-
Avoid release to the environment and prevent it from entering drains or waterways.[3][5]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed chemical waste disposal service.[4]
Conclusion
This compound is a valuable chemical intermediate that must be handled with care due to its hazardous properties. This guide provides essential information for its safe handling, storage, and use in a research environment. Adherence to the outlined safety protocols and experimental procedures is critical to ensure the well-being of laboratory personnel and to maintain a safe working environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
Reactivity of Tertiary Alkyl Chlorides: An In-depth Technical Guide Focused on 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of tertiary alkyl chlorides, with a specific focus on the bifunctional compound 2,5-dichloro-2,5-dimethylhexane. This molecule serves as an exemplary model for understanding the behavior of sterically hindered dihaloalkanes in nucleophilic substitution reactions. The insights provided are crucial for professionals in chemical synthesis and drug development, where the predictable reactivity of alkyl halides is paramount for the construction of complex molecular architectures.
Core Reactivity Profile: The Predominance of S(_N)1 Reactions
The defining characteristic of tertiary alkyl chlorides, including this compound, is their propensity to undergo unimolecular nucleophilic substitution (S(_N)1) reactions. This reactivity is a direct consequence of the structural stability of the tertiary carbocation intermediate formed during the reaction. The presence of three alkyl groups attached to the positively charged carbon atom stabilizes the carbocation through inductive effects and hyperconjugation.
The S(_N)1 mechanism for a tertiary alkyl chloride proceeds in a stepwise manner:
-
Ionization: The carbon-chlorine bond undergoes heterolytic cleavage, forming a stable tertiary carbocation and a chloride ion. This is the rate-determining step of the reaction.
-
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face of the carbocation, which can lead to a racemic mixture if the carbon is a stereocenter.
-
Deprotonation (if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.
The symmetrical nature of this compound means that both tertiary chloride groups are expected to exhibit similar reactivity, potentially leading to mono- or di-substituted products depending on the reaction stoichiometry and conditions.
Quantitative Analysis of Reactivity
| Alkyl Bromide | Structure | Classification | Relative Rate of Solvolysis |
| Methyl bromide | CH(_3)Br | Methyl | 1 |
| Ethyl bromide | CH(_3)CH(_2)Br | Primary | 2 |
| Isopropyl bromide | (CH(_3))(_2)CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH(_3))(_3)CBr | Tertiary | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.
The dramatic increase in the solvolysis rate for tert-butyl bromide, a simple tertiary alkyl halide, underscores the profound impact of carbocation stability on the kinetics of S(_N)1 reactions. It is expected that each tertiary chloride in this compound would exhibit similarly high reactivity compared to primary or secondary analogs.
Factors Influencing Reactivity
Several key factors govern the rate and outcome of reactions involving this compound:
-
Solvent Effects: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting S(_N)1 reactions. These solvents can stabilize the carbocation intermediate through solvation and can also act as nucleophiles in solvolysis reactions.
-
Nucleophile Strength: The rate of an S(_N)1 reaction is independent of the concentration and strength of the nucleophile, as the nucleophilic attack occurs after the rate-determining ionization step. However, in reactions with multiple competing nucleophiles, the product distribution will depend on their relative concentrations and nucleophilicities.
-
Leaving Group Ability: The nature of the leaving group is crucial. Halides are generally good leaving groups, with their ability increasing down the group (I > Br > Cl > F).
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of reaction by providing the necessary activation energy for the ionization step.
Experimental Protocols for Reactivity Analysis
A standard method for determining the rate of solvolysis of a tertiary alkyl halide involves monitoring the production of the corresponding hydrohalic acid (in this case, HCl).
Protocol: Determination of Solvolysis Rate by Titration
Objective: To measure the rate of solvolysis of this compound in a given solvent system by monitoring the production of HCl.
Materials:
-
This compound
-
Solvent (e.g., aqueous ethanol, aqueous acetone)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipette, flasks, and other standard laboratory glassware
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Place a known volume of this solution in a reaction flask and equilibrate it to the desired temperature in the constant temperature bath.
-
Add a few drops of the indicator to the solution.
-
At time zero, start the reaction and simultaneously begin monitoring the time.
-
As the solvolysis proceeds, HCl is produced, which will cause the indicator to change color.
-
Titrate the generated HCl with the standardized NaOH solution at regular time intervals. The endpoint is reached when the indicator color persists for a short period.
-
Record the volume of NaOH added and the corresponding time for each titration.
-
Continue this process until the reaction is complete or for a sufficient period to determine the rate constant.
Data Analysis:
For a first-order reaction, the rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide (ln[R-Cl]) versus time. The concentration of the alkyl halide at any given time can be calculated from the initial concentration and the amount of HCl produced, which is determined from the volume of NaOH used in the titration. The plot should yield a straight line with a slope equal to -k.
Visualizing Reaction Pathways and Workflows
S(_N)1 Reaction Pathway of a Tertiary Alkyl Chloride
Caption: The three-step mechanism of an S(_N)1 reaction for a tertiary alkyl chloride.
Experimental Workflow for Solvolysis Kinetics
Caption: Workflow for determining the solvolysis rate constant of a tertiary alkyl chloride.
Conclusion
This compound serves as a valuable substrate for studying the reactivity of tertiary alkyl chlorides. Its chemistry is dominated by the S(_N)1 mechanism, leading to the formation of stable tertiary carbocation intermediates. While specific quantitative kinetic data for this particular molecule is not extensively documented in publicly available literature, its reactivity can be reliably predicted based on the well-established principles governing S(_N)1 reactions of analogous compounds. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the reactivity of this and other tertiary alkyl halides, enabling a deeper understanding of their behavior in various chemical environments, which is essential for applications in organic synthesis and medicinal chemistry.
Methodological & Application
Laboratory protocol for 2,5-Dichloro-2,5-dimethylhexane synthesis
Application Notes: Synthesis of 2,5-Dichloro-2,5-dimethylhexane
These application notes provide a comprehensive overview of the laboratory synthesis of this compound. This compound is a valuable intermediate in organic synthesis, notably in the preparation of substituted bis-2-indenyl metallocene compounds which are used as catalysts for olefin polymerization.[1] The primary and most accessible synthetic route involves a unimolecular nucleophilic substitution (SN1) reaction, starting from 2,5-dimethyl-2,5-hexanediol (B89615) and utilizing concentrated hydrochloric acid.[2][3][4][5][6] This method is frequently employed in undergraduate organic chemistry labs to demonstrate the principles of SN1 reactions.[2][3][4][5][6]
The protocol detailed below is intended for researchers, scientists, and drug development professionals with a proficient understanding of standard laboratory techniques and safety procedures.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the reactants and the final product.
| Property | 2,5-Dimethyl-2,5-hexanediol | Concentrated Hydrochloric Acid | This compound |
| Molecular Formula | C₈H₁₈O₂ | HCl | C₈H₁₆Cl₂[7][8] |
| Molecular Weight | 146.23 g/mol | 36.46 g/mol | 183.12 g/mol [7][8] |
| Appearance | White solid | Colorless to yellowish liquid | Solid[8] |
| Melting Point | 87 °C | -26 °C | 63-64 °C[1][8] |
| Boiling Point | 214-215 °C | -85.05 °C | 194 °C[8] |
| CAS Number | 110-03-2 | 7647-01-0 | 6223-78-5[7][9] |
Experimental Protocol
This protocol outlines the synthesis of this compound from 2,5-dimethyl-2,5-hexanediol.
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated hydrochloric acid (12N)[10]
-
Water (deionized)
-
Round bottom flask (25 mL)[10]
-
Magnetic stir bar and stir plate[10]
-
Büchner funnel and filter flask[10]
-
Filter paper
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.[8][11]
-
Ventilation: This experiment must be performed in a well-ventilated chemical fume hood.[8][12]
-
Acid Handling: Concentrated hydrochloric acid is corrosive and can cause severe burns.[9][10] Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Procedure:
-
Reaction Setup: Place a magnetic stir bar into a 25 mL round bottom flask.[10]
-
Addition of Reactants: Weigh 0.25 g of 2,5-dimethyl-2,5-hexanediol and add it to the round bottom flask.[10] In a chemical fume hood, carefully add 2 mL of concentrated hydrochloric acid to the flask.[10]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[10]
-
Workup: Once the reaction is complete, add 10 mL of water to the reaction mixture.[10]
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the filtered solid with a small amount of cold water to remove any remaining acid and unreacted starting material.[10]
-
Drying: Allow the solid to dry completely by drawing air through the Büchner funnel for an extended period.[10] The final product is a white crystalline solid.
Visualizations
// Nodes diol [label="2,5-Dimethyl-2,5-hexanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; protonation [label="Protonation of\nHydroxyl Groups", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; carbocation [label="Formation of Tertiary\nCarbocation Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; nucleophilic_attack [label="Nucleophilic Attack\nby Chloride Ion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges diol -> protonation [label="+ 2HCl", color="#34A853"]; protonation -> carbocation [label="- 2H₂O", color="#EA4335"]; carbocation -> nucleophilic_attack [label="+ 2Cl⁻", color="#4285F4"]; nucleophilic_attack -> product; }
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. This compound | 6223-78-5 [chemicalbook.com]
- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 3. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 4. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. notability.com [notability.com]
- 11. echemi.com [echemi.com]
- 12. This compound | CAS#:6223-78-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Friedel-Crafts Alkylation using 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dichloro-2,5-dimethylhexane in Friedel-Crafts alkylation reactions. This reagent is particularly useful for the synthesis of molecules containing a 1,1,4,4-tetramethyltetralin moiety, a structural motif present in various compounds of interest in medicinal chemistry and materials science.
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] this compound serves as a bifunctional alkylating agent, capable of undergoing a double Friedel-Crafts reaction with aromatic compounds to form a six-membered ring fused to the aromatic substrate. This intramolecular cyclization is driven by the formation of stable tertiary carbocations at both ends of the hexane (B92381) chain.
The general reaction involves the treatment of an aromatic compound with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via electrophilic aromatic substitution, where the initially formed carbocation attacks the aromatic ring, followed by a second intramolecular alkylation to yield the final polycyclic product.
Applications in Synthesis
The primary application of this compound in Friedel-Crafts alkylation is the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427) and its derivatives. This structural unit is a key component in the development of synthetic retinoids and other biologically active molecules.
Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
A common application is the reaction with benzene (B151609) to form 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice.
Quantitative Data Summary
The efficiency of the Friedel-Crafts alkylation using this compound is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes the available quantitative data for the reaction with benzene.
| Aromatic Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | 10 | Benzene (neat) | Reflux | 16 | 91 | N/A |
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation with Benzene
This protocol describes the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene from benzene and this compound.
Materials:
-
This compound
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3 M Hydrochloric Acid (HCl)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Carefully add anhydrous aluminum chloride (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Cool the reaction mixture to room temperature and quench the reaction by slowly adding 3 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with hexanes.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Friedel-Crafts alkylation using this compound.
Caption: Reaction mechanism of Friedel-Crafts alkylation.
Caption: General experimental workflow.
References
Application Notes and Protocols: 2,5-Dichloro-2,5-dimethylhexane as an Intermediate for Aroma Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 2,5-dichloro-2,5-dimethylhexane as a key intermediate in the synthesis of polycyclic musk aroma chemicals. The following sections describe the synthesis of the intermediate, its subsequent conversion to a tetralin musk, and relevant quantitative data.
Introduction
This compound is a valuable bifunctional alkylating agent in organic synthesis. Its primary application in the fragrance industry is in the construction of the tetralin ring system, which forms the core structure of several important polycyclic musks. These synthetic musks, such as Tonalide (AHTN) and Versalide, are prized for their persistent, warm, and musky odor profiles, making them essential components in a wide range of perfumery and consumer products.
The synthesis of these aroma chemicals typically involves a two-step process: a Friedel-Crafts alkylation of an aromatic compound with this compound to form a tetralin derivative, followed by a Friedel-Crafts acylation to introduce the acetyl group that is crucial for the characteristic musk odor.
Synthesis of the Intermediate: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427)
The first key step is the formation of the tetralin skeleton via a Friedel-Crafts alkylation of benzene (B151609) with this compound.
Experimental Protocol
Materials:
-
This compound
-
Benzene (dry)
-
Aluminum chloride (AlCl₃), anhydrous
-
3M Hydrochloric acid (HCl)
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 300 mg (1.64 mmol) of this compound in 25 mL of dry benzene.
-
To this solution, add 22.0 mg (0.164 mmol, 0.1 eq) of anhydrous aluminum chloride.
-
Stir the reaction mixture at reflux for 16 hours.
-
After cooling to room temperature, quench the reaction by slowly adding 5 mL of 3M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using 100% hexanes as the eluent to obtain 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.[1]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (500MHz, CDCl₃) δ (ppm) | 13C NMR (500MHz, CDCl₃) δ (ppm) |
| 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | C₁₄H₂₀ | 188.31 | 91 | 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H) | 31.9, 34.2, 35.1, 125.5, 126.5, 144.8 |
Synthesis of a Tetralin Musk: 6-Acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene
The intermediate, a tetralin derivative, is then acylated to produce the final aroma chemical. The following protocol is based on the synthesis of a representative tetralin musk.
Experimental Protocol
Materials:
-
1,1,4,4-Tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene
-
Dilute Hydrochloric acid (HCl)
-
Aqueous salt solution
-
Aqueous sodium carbonate solution
-
Aqueous methanol (B129727)
Procedure:
-
In a reaction vessel, prepare a solution of 400 g (1.85 M) of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene and 167 g (2.13 M) of acetyl chloride.
-
Over a period of 3 hours, add 295 g (2.24 M) of powdered aluminum chloride to the solution, maintaining appropriate cooling to control the exothermic reaction.
-
Allow the reaction mixture to stir and slowly warm to room temperature overnight.
-
To the reaction mixture, add benzene and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 500 cc portions of aqueous salt solution and aqueous sodium carbonate solution.[2]
-
Remove the benzene by distillation.
-
Fractionally distill the crude product under reduced pressure (2 mm).
-
Further purify the product by crystallization from aqueous methanol to obtain purified 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene.[2]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Odor Profile |
| 6-Acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene | C₂₀H₃₀O | 286.46 | 46-48 | Fine musk |
Synthesis of the Starting Material: this compound
For completeness, the synthesis of the key intermediate, this compound, is provided below.
Experimental Protocol
Materials:
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, combine 50 g of 2,5-dimethyl-2,5-hexanediol with 1 L of concentrated hydrochloric acid.
-
Stir the mixture until the reaction is complete. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and dry thoroughly.[3]
Visualizations
Caption: Overall synthetic pathway for tetralin musks.
Caption: Experimental workflow for tetralin musk synthesis.
References
Application Notes and Protocols for the SN1 Synthesis of 2,5-Dichloro-2,5-dimethylhexane
Abstract
This document provides a detailed protocol for the synthesis of 2,5-dichloro-2,5-dimethylhexane via a unimolecular nucleophilic substitution (SN1) reaction. The synthesis involves the reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.
Introduction
The SN1 reaction is a fundamental pathway in organic chemistry for the substitution of a leaving group on a saturated carbon atom. It proceeds through a carbocation intermediate, and its rate is determined by the stability of this intermediate. The synthesis of this compound from 2,5-dimethyl-2,5-hexanediol is a classic example of an SN1 reaction where a tertiary alcohol is converted to a tertiary alkyl halide.[1] The hydroxyl groups of the diol are protonated by the strong acid, forming good leaving groups (water). The subsequent departure of water leads to the formation of a stable tertiary carbocation, which is then attacked by the chloride ion nucleophile. This particular synthesis is noted for its effectiveness and the production of a solid product that can be easily isolated and purified.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the starting material and the product.
| Property | 2,5-Dimethyl-2,5-hexanediol (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₆Cl₂ |
| Molecular Weight | 146.23 g/mol | 183.12 g/mol [2] |
| Melting Point | 87 °C[3] | 63–65 °C[4] |
| Boiling Point | Not specified | ~194 °C[2] |
| Density | Not specified | ~1.0 g/cm³[4] |
| Solubility | Soluble in polar solvents | Sparingly soluble in chloroform (B151607) and dichloromethane; soluble in diethyl ether and methanol (B129727).[2][5] |
| Typical Yield | Not applicable | 68-74%[2][4] |
Experimental Protocol
This protocol is adapted from established laboratory procedures for the SN1 synthesis of this compound.[1][3]
3.1. Materials and Equipment
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated hydrochloric acid (12 M)
-
Deionized water
-
Methanol or Ethanol (B145695) (for washing)
-
25 mL or 50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper (or Büchner funnel and vacuum flask)
-
Beakers and graduated cylinders
-
Spatula and weighing paper
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and appropriate solvents (e.g., hexanes/ethyl acetate (B1210297) mixture)
-
UV lamp or appropriate staining solution (e.g., phosphomolybdic acid) for TLC visualization
3.2. Synthesis Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 0.25 g of 2,5-dimethyl-2,5-hexanediol.[1]
-
Addition of Acid: Carefully add 2 mL of concentrated hydrochloric acid to the flask containing the diol.[1]
-
Reaction: Stir the mixture at room temperature. The solid diol will gradually dissolve as it reacts, and a white precipitate of the product, this compound, will form.[6] The reaction is typically stirred for 15-20 minutes to ensure completion.[1]
-
Work-up and Isolation:
-
After the reaction is complete, add approximately 10 mL of deionized water to the reaction mixture to quench the reaction.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with several portions of deionized water until the washings are neutral (pH 7).
-
Follow with a wash of cold ethanol or methanol to help remove any remaining impurities and water.[4]
-
-
Drying: Dry the solid product on the filter paper by drawing air through the funnel for at least 30 minutes.[3] For complete drying, the product can be transferred to a watch glass and air-dried or placed in a desiccator.
-
Characterization:
3.3. Safety Precautions
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The properties of the product, this compound, are not fully known and it should be handled with care.[3]
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the SN1 synthesis of this compound.
4.2. SN1 Reaction Mechanism
Caption: Stepwise mechanism of the SN1 synthesis of this compound.
References
Application Note: Purification of 2,5-Dichloro-2,5-dimethylhexane by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2,5-dichloro-2,5-dimethylhexane via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. This document outlines the necessary materials, safety precautions, and a step-by-step procedure for recrystallizing crude this compound using methanol (B129727) as the solvent. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a chlorinated alkane often synthesized from 2,5-dimethylhexane-2,5-diol and concentrated hydrochloric acid.[1][2] The crude product from this synthesis may contain unreacted starting materials or by-products. For subsequent applications, such as in the preparation of catalysts for olefin polymerization, a high degree of purity is essential.[2]
Recrystallization is an effective method for purifying solids.[3] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[5][6] The selection of an appropriate solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[3] Based on solubility data, methanol is a suitable solvent for the recrystallization of this compound.[1][7]
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle the compound with care, adhering to strict safety protocols.
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9][10]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166(EU) or NIOSH (US), and a laboratory coat.[11][12]
-
Engineering Controls : All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[9][12]
-
Handling : Avoid breathing dust, fumes, or vapors.[9] Wash hands and skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Physicochemical and Solubility Data
All quantitative data for this compound is summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆Cl₂ | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 63-64 °C | [1][9] |
| Boiling Point | ~194 °C | [1][9] |
| Density | ~1.0 g/cm³ | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [1] |
| Diethyl Ether | Soluble | [1][2] |
| Chloroform | Sparingly Soluble | [1][2] |
| Dichloromethane | Sparingly Soluble | [1][2] |
| Hexanes | (Used in solubility tests) | [13] |
| Water | Insoluble (used for washing crude) | [14] |
Experimental Protocol: Recrystallization from Methanol
This protocol details the purification of crude this compound.
5.1. Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
5.2. Step-by-Step Procedure
-
Dissolution : Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a fume hood, add a small amount of methanol. Gently heat the mixture on a hot plate with stirring. Continue to add methanol portion-wise until the solid just dissolves completely at the boiling point of the solvent. Avoid adding excess solvent to ensure maximum recovery.[5][15]
-
Decolorization (Optional) : If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Gravity Filtration (Optional) : If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed clean Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities. This step should be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Complete Crystallization : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals by further decreasing the compound's solubility.[3][15]
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.[15] Transfer the crystalline slurry into the funnel.
-
Washing : Wash the crystals in the Büchner funnel with a small amount of ice-cold methanol to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying : Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for 25-30 minutes.[14] For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
-
Characterization : Determine the melting point of the purified crystals. A sharp melting point close to the literature value (63-64 °C) indicates high purity.[1] Calculate the percent recovery.
Workflow Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. This compound|CAS 6223-78-5 [benchchem.com]
- 2. This compound CAS#: 6223-78-5 [m.chemicalbook.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Procedure for Synthesis of | Chegg.com [chegg.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. aksci.com [aksci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. datapdf.com [datapdf.com]
- 14. notability.com [notability.com]
- 15. LabXchange [labxchange.org]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 2,5-Dichloro-2,5-dimethylhexane Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate components of a mixture.[1] In the context of the synthesis of 2,5-Dichloro-2,5-dimethylhexane, TLC is an essential tool for monitoring the progress of the reaction and assessing the purity of the final product.[2][3][4] This document provides detailed protocols for the TLC analysis of this compound, including sample preparation, selection of the mobile phase, and visualization techniques.
The synthesis of this compound typically involves the reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid.[5] The purity of the final product is crucial for its subsequent applications. TLC allows for the qualitative assessment of purity by separating the non-polar product from the more polar starting material and any potential impurities.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[1][6]
In this specific application, a silica gel plate serves as the polar stationary phase. The mobile phase is a less polar solvent system, typically a mixture of hexanes and ethyl acetate (B1210297). The separation is based on the polarity of the compounds:
-
2,5-dimethyl-2,5-hexanediol (Starting Material): This diol is a polar compound due to the presence of two hydroxyl groups, which can form hydrogen bonds with the silica gel. Consequently, it will have a strong affinity for the stationary phase and will move slowly up the TLC plate, resulting in a low Retention Factor (Rf) value.
-
This compound (Product): This is a less polar alkyl halide. It interacts less strongly with the polar silica gel and is more soluble in the non-polar mobile phase. Therefore, it will travel further up the plate, exhibiting a higher Rf value compared to the starting material.[2]
-
Impurities: Potential impurities may include unreacted starting material or byproducts of elimination reactions. Their polarity, and thus their Rf values, will vary.
Experimental Protocols
-
TLC plates: Silica gel 60 F254 (fluorescent indicator is optional but recommended for UV visualization)
-
Sample of this compound (and starting material for reference)
-
Hexanes (analytical grade)
-
Ethyl acetate (analytical grade)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Visualization reagents:
-
UV lamp (254 nm)
-
Phosphomolybdic acid (PMA) stain
-
Iodine chamber (optional)
-
-
Heat gun or hot plate
-
Forceps
-
Prepare a dilute solution of the crude or purified this compound by dissolving a small amount (approximately 1-2 mg) in a volatile solvent like ethyl acetate or dichloromethane (B109758) (approximately 1 mL).
-
Prepare a reference solution of the starting material, 2,5-dimethyl-2,5-hexanediol, in a similar manner.
-
For reaction monitoring, a sample can be taken directly from the reaction mixture and diluted.
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink may chromatograph.
-
Mark small, evenly spaced ticks on the origin line for each sample to be spotted. A common practice is to spot the starting material, the reaction mixture (or product), and a co-spot (a single spot containing both the starting material and the product).
-
Using a capillary tube, apply a small spot of each prepared sample onto its designated tick on the origin line. The spots should be as small and concentrated as possible to ensure good separation.
-
Allow the solvent to completely evaporate from the spots before developing the plate.
-
Prepare the mobile phase by mixing hexanes and ethyl acetate in the desired ratio. A common starting point for separating compounds of differing polarity is a 95:5 or 80:20 mixture of hexanes to ethyl acetate.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
To ensure a saturated atmosphere within the chamber, which leads to better and more reproducible results, you can line the inside of the chamber with a piece of filter paper soaked in the mobile phase. Close the chamber with the lid and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is standing upright and not touching the sides of the chamber or the filter paper.
-
Replace the lid and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Since this compound and its precursor are not colored, a visualization technique is required.
-
UV Light: If using TLC plates with a fluorescent indicator, examine the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[7] Lightly circle the visible spots with a pencil. Note that simple alkyl halides may not be strongly UV-active.
-
Phosphomolybdic Acid (PMA) Stain: This is a highly effective stain for a wide variety of organic compounds, including alkyl halides and alcohols.[7]
-
Carefully dip the dried TLC plate into the PMA staining solution using forceps.
-
Remove the plate and wipe any excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun or on a hot plate. The spots will appear as dark blue or green spots against a yellow-green background.[7]
-
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[8] This method is generally less sensitive for alkyl halides.[7]
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound up the TLC plate. It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distance from the origin to the center of each spot and from the origin to the solvent front. The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature). A pure compound should ideally give a single spot. The presence of multiple spots in the product lane indicates impurities.
Data Presentation
The following table summarizes the expected Rf values for this compound and its precursor, 2,5-dimethyl-2,5-hexanediol, in different mobile phase systems on a silica gel TLC plate. These values are estimated based on experimental data.[9]
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Approximate Rf Value | Visualization Method(s) |
| 2,5-dimethyl-2,5-hexanediol | 95:5 | ~ 0.1 | PMA Stain |
| This compound | 95:5 | ~ 0.7 | PMA Stain |
| 2,5-dimethyl-2,5-hexanediol | 80:20 | ~ 0.3 | PMA Stain |
| This compound | 80:20 | ~ 0.8 | PMA Stain |
| 2,5-dimethyl-2,5-hexanediol | 20:80 | ~ 0.8 | PMA Stain |
| This compound | 20:80 | ~ 0.9 | PMA Stain |
Note: Rf values are indicative and can vary depending on the specific experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the TLC analysis of this compound purity.
Caption: Workflow for TLC analysis of this compound purity.
Troubleshooting
-
Spots are too high (high Rf values): The mobile phase is too polar. Increase the proportion of the non-polar solvent (hexanes).
-
Spots are too low (low Rf values): The mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
Streaky spots: The sample may be too concentrated, or an inappropriate spotting solvent was used. Dilute the sample and ensure the spotting solvent is volatile and does not interfere with the chromatography.
-
No spots are visible: The sample may be too dilute, or the visualization method is not suitable for the compound. Try concentrating the sample or using a different stain. For non-UV active compounds, ensure a chemical stain is used.
-
Irregular solvent front: The developing chamber may not have been properly saturated, or the bottom of the TLC plate may not be level in the solvent. Ensure the chamber is sealed and the plate is placed correctly.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. notability.com [notability.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 5. echemi.com [echemi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. datapdf.com [datapdf.com]
Application Note: The Critical Role of Concentrated HCl in the Symmetrical Synthesis of 2,5-Dichloro-2,5-dimethylhexane via an SN1 Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the synthesis of 2,5-dichloro-2,5-dimethylhexane from its corresponding diol, 2,5-dimethylhexane-2,5-diol. The synthesis proceeds via a unimolecular nucleophilic substitution (SN1) reaction, where concentrated hydrochloric acid plays a dual, critical role as both a catalyst and a nucleophilic reagent. We present the reaction mechanism, detailed experimental protocols, and key quantitative data. This application note serves as a comprehensive guide for professionals requiring a robust method for the synthesis of tertiary dihalides.
Introduction
The conversion of 2,5-dimethylhexane-2,5-diol to this compound is a classic and efficient example of a unimolecular nucleophilic substitution (SN1) reaction.[1][2] This transformation is of interest for producing symmetrical dihaloalkanes, which are valuable intermediates in organic synthesis. The success of this reaction is fundamentally dependent on the use of concentrated hydrochloric acid, which facilitates the conversion of poor hydroxyl leaving groups into excellent water leaving groups and provides the chloride nucleophile required for the substitution.[3][4] The reaction's progression is easily monitored as the hydrophilic diol starting material dissolves and the more hydrophobic dihalide product precipitates from the aqueous solution.[5]
Reaction Mechanism and the Role of Concentrated HCl
The synthesis of this compound proceeds through a two-step SN1 mechanism that occurs at each of the tertiary alcohol functional groups.[4] Concentrated HCl is essential for this process due to its properties as a strong acid and a source of a high concentration of chloride ions.[3]
The dual roles of concentrated HCl are:
-
Protonation of the Hydroxyl Group: The first step involves the rapid and reversible protonation of the tertiary hydroxyl group by a hydronium ion (H₃O⁺) from the concentrated HCl solution.[3] This converts the poor leaving group, hydroxide (B78521) (-OH), into an excellent leaving group, water (-OH₂⁺).
-
Formation of a Stable Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This step is the slow, rate-determining step of the SN1 mechanism.[3][4][6] The highly polar aqueous environment of the concentrated acid helps to stabilize this carbocation intermediate.
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), present in high concentration in the reaction medium, acts as a nucleophile and attacks the planar carbocation.[3] This attack can occur from either face of the carbocation.[6] This step is fast and results in the formation of the C-Cl bond.
This three-step sequence occurs at both alcohol moieties of the starting diol to yield the final this compound product. The high concentration of the chloride nucleophile favors the SN1 substitution pathway over the competing E1 elimination reaction, which could otherwise form alkene byproducts.[3]
References
- 1. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 3. notability.com [notability.com]
- 4. homework.study.com [homework.study.com]
- 5. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2,5-Dichloro-2,5-dimethylhexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-2,5-dimethylhexane is a versatile difunctional alkyl halide that serves as a valuable building block in organic synthesis. Its symmetric structure and the presence of two tertiary alkyl chlorides make it a key reactant in a variety of transformations, most notably in Friedel-Crafts alkylation and cyclialkylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a reactant in the synthesis of complex organic molecules, including precursors to pharmacologically active compounds.
Key Applications
The primary application of this compound lies in its ability to form two new carbon-carbon bonds, making it an excellent reagent for constructing cyclic and polycyclic aromatic systems.
Synthesis of Tetralin Derivatives for Pharmaceutical Applications
A significant application of this compound is in the synthesis of tetralin derivatives, which are core structures in various pharmaceuticals. A prominent example is its use in the synthesis of a key intermediate for Bexarotene, a retinoid X receptor (RXR) agonist used in cancer therapy.[1] The initial step involves a Friedel-Crafts cyclialkylation of a substituted benzene (B151609) with this compound.
Caption: Synthesis pathway of a Bexarotene precursor.
General Friedel-Crafts Alkylation of Aromatic Compounds
This compound can be reacted with a variety of aromatic and polycyclic aromatic hydrocarbons to generate complex polycyclic systems. The reaction proceeds via a double Friedel-Crafts alkylation, leading to the formation of a new six-membered ring fused to the aromatic substrate.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene (Bexarotene Intermediate)
This protocol is based on the general procedure described in the synthesis of Bexarotene analogs.[1]
Reaction Scheme:
(A proper chemical drawing would be inserted here showing the reaction of this compound with toluene to form 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene)
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a solution of this compound in anhydrous toluene dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
Caption: Workflow for the synthesis of the Bexarotene intermediate.
Quantitative Data:
The yields for the Friedel-Crafts alkylation of various monosubstituted benzenes with this compound are reported to be in the range of 8-91%.[1] The specific yield for the reaction with toluene to produce 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is not explicitly stated in the abstract but is expected to be within this range.
| Aromatic Substrate | Product | Yield Range (%) | Reference |
| Monosubstituted Benzenes | Substituted Tetralins | 8 - 91 | [1] |
Protocol 2: General Procedure for Friedel-Crafts Cyclialkylation of Aromatic Compounds
This generalized protocol can be adapted for the reaction of this compound with other aromatic substrates.
Procedure:
-
Follow the setup and initial steps as described in Protocol 1, substituting toluene with the desired aromatic compound. The molar ratio of the aromatic substrate to this compound may need to be optimized, with the aromatic compound often used in excess.
-
The reaction temperature and time will vary depending on the reactivity of the aromatic substrate. Less reactive aromatic compounds may require higher temperatures and longer reaction times.
-
The workup and purification procedure will be similar to Protocol 1, with adjustments made based on the physical properties of the product.
Safety Precautions
-
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is a corrosive and water-reactive solid. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The Friedel-Crafts reaction can be exothermic and may produce hydrogen chloride gas. Ensure proper temperature control and an adequate gas outlet or trap.
-
All solvents used should be anhydrous, as moisture will deactivate the Lewis acid catalyst.
Conclusion
This compound is a valuable C6-building block for the synthesis of complex cyclic and polycyclic aromatic compounds. Its utility in the construction of pharmacologically relevant scaffolds, such as the tetralin core of Bexarotene, highlights its importance in medicinal chemistry and drug development. The provided protocols offer a foundation for researchers to explore the synthetic potential of this versatile reactant. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Solvolysis of 2,5-Dichloro-2,5-dimethylhexane in Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the solvolysis reactions of 2,5-dichloro-2,5-dimethylhexane in methanol (B129727). The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, involving the formation of a tertiary carbocation intermediate. These notes offer insights into the reaction kinetics, product distribution, and experimental methodologies for its investigation.
Reaction Overview and Mechanism
The solvolysis of this compound in a polar protic solvent such as methanol involves the sequential departure of chloride ions to form tertiary carbocations at the 2 and 5 positions. These carbocations are then attacked by the solvent (methanol) acting as a nucleophile. This process can lead to both mono- and di-substituted products, as well as potential elimination byproducts.
The reaction proceeds in a stepwise manner. The first chloride ion dissociates in the rate-determining step to form a tertiary carbocation. This carbocation can then be attacked by a methanol molecule to form a substitution product or can lose a proton from an adjacent carbon to form an elimination product. A similar sequence of reactions can then occur at the second chloro-substituted carbon.
Signaling Pathway: SN1 Solvolysis of this compound
Caption: SN1 reaction mechanism for the solvolysis of this compound in methanol.
Quantitative Data
Table 1: Representative Kinetic Data for the Solvolysis of tert-Butyl Chloride in Methanol
| Temperature (°C) | Rate Constant (k) (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 0 | 1.18 x 10⁻⁵ | 95.8 | -2.9 |
| 25 | 2.08 x 10⁻³ | 95.8 | -2.9 |
| 50 | 8.55 x 10⁻² | 95.8 | -2.9 |
Note: This data is for the analogous solvolysis of tert-butyl chloride in methanol and is intended to be representative of the expected kinetics for a tertiary alkyl chloride.
Table 2: Expected Product Distribution in Methanolysis
| Product | Structure | Expected Percentage (%) |
| 2-Chloro-5-methoxy-2,5-dimethylhexane | CH₃C(Cl)(CH₃)CH₂CH₂C(OCH₃)(CH₃)₂ | Major Intermediate |
| 2,5-Dimethoxy-2,5-dimethylhexane | CH₃C(OCH₃)(CH₃)CH₂CH₂C(OCH₃)(CH₃)₂ | Major Final Product |
| 2,5-Dimethylhexa-1,5-diene | CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ | Minor Byproduct |
| Other Alkenes | - | Minor Byproducts |
Experimental Protocols
Protocol 3.1: Kinetic Analysis of Solvolysis by Titration
This protocol describes a method to determine the rate constant of the solvolysis reaction by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Anhydrous methanol
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Thermostatted water bath
-
Burette, pipettes, and volumetric flasks
-
Conical flasks
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound in anhydrous methanol (e.g., 0.1 M).
-
Place a known volume of anhydrous methanol (e.g., 50 mL) in a conical flask and allow it to equilibrate to the desired reaction temperature in the water bath.
-
Add a few drops of bromothymol blue indicator to the methanol.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the methanol and start the stopwatch simultaneously.
-
Immediately titrate the liberated HCl with the standardized NaOH solution. The endpoint is reached when the indicator color changes from yellow to blue.
-
Record the volume of NaOH added and the time.
-
Continue to titrate the reaction mixture at regular intervals, recording the cumulative volume of NaOH added and the corresponding time.
-
The reaction is complete when the consumption of NaOH ceases.
-
The concentration of HCl produced at each time point is proportional to the amount of this compound that has reacted.
-
The rate constant (k) can be determined by plotting ln([RCl]₀ - [HCl]t) versus time, where [RCl]₀ is the initial concentration of the alkyl halide and [HCl]t is the concentration of HCl at time t. The slope of this line will be -k.
Experimental Workflow: Kinetic Analysis
Application Notes and Protocols for the Industrial Scale Synthesis of 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,5-dichloro-2,5-dimethylhexane, a key intermediate in the production of various organic compounds, including the pharmaceutical agent Bexarotene (B63655).[1][2] This document details the chemical background, experimental protocols for both laboratory and industrial scales, and critical safety considerations.
Introduction
This compound (CAS No. 6223-78-5) is a halogenated alkane that serves as a crucial building block in organic synthesis.[3] Its primary industrial application is as a precursor in the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1][2] The most common and efficient method for its synthesis is the reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid, proceeding through a unimolecular nucleophilic substitution (SN1) mechanism.[4][5][6]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from 2,5-dimethyl-2,5-hexanediol is a classic example of an SN1 reaction. The reaction proceeds in a stepwise manner for each of the two hydroxyl groups. The key steps for one hydroxyl group are:
-
Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid like concentrated hydrochloric acid, it is protonated to form a good leaving group, water.
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the rate-determining step of the reaction.
-
Nucleophilic attack: The chloride ion (Cl-), a nucleophile, attacks the planar carbocation. This can occur from either face of the carbocation.
-
Deprotonation (if the nucleophile is water): In the context of this specific reaction with concentrated HCl, the direct attack of the chloride ion is the productive pathway.
This process occurs at both tertiary alcohol positions on the 2,5-dimethyl-2,5-hexanediol molecule.
Caption: SN1 reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound, comparing laboratory and projected industrial scales.
| Parameter | Laboratory Scale | Industrial Scale (Projected) |
| Reactants | ||
| 2,5-Dimethyl-2,5-hexanediol | 50 g[7] | 500 kg |
| Concentrated Hydrochloric Acid | 1 L[7] | 10,000 L |
| Reaction Conditions | ||
| Temperature | Ambient | 20-30°C (with cooling) |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | 2-4 hours[3] | 4-6 hours |
| Product | ||
| Theoretical Yield | ~62.7 g | ~627 kg |
| Expected Yield | ~45.8 g (73%) | ~564 kg (90%) |
| Purity | >95% (after purification) | >99% (pharmaceutical grade) |
| Physical Properties | ||
| Molecular Formula | C8H16Cl2[3] | C8H16Cl2 |
| Molecular Weight | 183.12 g/mol [3] | 183.12 g/mol |
| Melting Point | 63-65 °C[3] | 63-65 °C |
| Boiling Point | 72-82 °C @ 12 Torr[3] | Not applicable (solid) |
Experimental Protocols
This protocol is adapted from established laboratory procedures.[3][8]
Materials:
-
2,5-Dimethyl-2,5-hexanediol (50 g)
-
Concentrated Hydrochloric Acid (1 L)
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Hexanes (for recrystallization)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Buchner funnel and filter flask
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer.
-
Charge the flask with 1 L of concentrated hydrochloric acid.
-
While stirring, slowly add 50 g of 2,5-dimethyl-2,5-hexanediol in portions. The addition is exothermic and may cause fuming.
-
Stir the mixture at room temperature. A white precipitate of this compound will begin to form.[3]
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with deionized water until the filtrate is neutral (check with pH paper).
-
Further wash the solid with a small amount of cold saturated sodium bicarbonate solution, followed by cold deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from hexanes to yield pure, white crystals of this compound.
-
Dry the purified product in a vacuum oven.
This protocol is a projected scale-up based on the laboratory procedure and industrial best practices.
Equipment:
-
Glass-lined or corrosion-resistant reactor (e.g., Hastelloy) with a jacket for temperature control and a robust agitation system.
-
Charging system for solids and liquids.
-
Scrubber system for HCl vapors.
-
Nutsche filter-dryer or centrifuge for product isolation.
-
Vacuum drying oven.
Procedure:
-
Ensure all equipment is clean, dry, and passivated.
-
Charge the reactor with 10,000 L of concentrated hydrochloric acid.
-
Start the agitator and begin cooling the reactor jacket to maintain a temperature of 20-25°C.
-
Slowly add 500 kg of 2,5-dimethyl-2,5-hexanediol to the reactor via the solids charging port. Control the addition rate to manage the exotherm and maintain the temperature below 30°C.
-
Stir the reaction mixture for 4-6 hours at 20-25°C. Monitor the reaction completion using an appropriate in-process control (IPC) method (e.g., HPLC).
-
Upon completion, transfer the slurry to the Nutsche filter-dryer or centrifuge.
-
Wash the product cake with a large volume of water until the washings are neutral.
-
Perform a final wash with a dilute solution of sodium bicarbonate followed by another water wash.
-
Dry the product under vacuum in the filter-dryer or a separate vacuum oven until a constant weight is achieved.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Considerations
The industrial-scale synthesis of this compound involves significant hazards that must be carefully managed.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases toxic, corrosive vapors.
-
Personal Protective Equipment (PPE): Full acid-resistant suits, gloves, boots, and respiratory protection with acid gas cartridges are mandatory.
-
Handling: Use in a well-ventilated area with a dedicated scrubber system to neutralize HCl vapors. All transfers should be conducted in a closed system.
-
Spills: Have appropriate neutralization agents (e.g., sodium bicarbonate) and spill containment kits readily available.
-
-
Exothermic Reaction: The reaction is exothermic. A robust cooling system is essential to control the temperature and prevent a runaway reaction.
-
Pressure Build-up: Although the reaction is typically run at atmospheric pressure, the potential for HCl vapor generation necessitates a properly designed and vented reactor system.
-
Product Handling: While the final product is a solid, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of this compound is a well-established and efficient process. The scale-up from laboratory to industrial production requires careful consideration of reaction kinetics, heat management, and safety protocols, particularly concerning the handling of large quantities of concentrated hydrochloric acid. The protocols and data presented in these notes provide a comprehensive guide for researchers and professionals involved in the synthesis and application of this important chemical intermediate.
References
- 1. Bexarotene synthesis - chemicalbook [chemicalbook.com]
- 2. CN1429807A - Synthesis of antitumour medicine bexarotene - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 5. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. notability.com [notability.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-2,5-dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-dichloro-2,5-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method is the treatment of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] The tertiary hydroxyl groups of the diol are protonated by the strong acid, forming water as a good leaving group. The subsequent departure of water generates stable tertiary carbocations, which are then attacked by chloride ions to form the desired product.
Q2: Why is it crucial to use concentrated hydrochloric acid?
Concentrated hydrochloric acid serves two primary purposes: it acts as a proton source to convert the hydroxyl groups into good leaving groups, and it provides a high concentration of chloride ions to act as nucleophiles.[2] Using a lower concentration of HCl will result in a slower reaction rate and a lower yield due to an insufficient concentration of both protons and chloride ions.
Q3: What are the potential side reactions in this synthesis?
The main side reaction is the E1 (elimination) reaction, which competes with the SN1 substitution.[2] The carbocation intermediate can be deprotonated by a weak base (like water or the chloride ion) to form an alkene byproduct. Heating the reaction mixture can favor the E1 pathway.[3]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2][4] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (2,5-dimethylhexane-2,5-diol). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.[2] The product, being less polar than the diol, will have a higher Rf value.[2]
Q5: What is the expected yield for this synthesis?
Yields can vary depending on the specific reaction conditions. Laboratory-scale syntheses can achieve good yields, while industrial-scale processes have reported yields exceeding 95%.[1] Careful control of reaction parameters is key to maximizing the yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficiently concentrated hydrochloric acid: Dilute HCl will not effectively protonate the hydroxyl groups, hindering the reaction.[2] | Use concentrated hydrochloric acid (typically 12N or ~37%). |
| 2. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction using TLC until the starting material is no longer visible.[2] If the reaction stalls, consider gentle warming, but be mindful of increasing the potential for elimination byproducts. | |
| 3. Loss of product during workup: The product is a white solid that can be lost during filtration or transfer. | Ensure careful handling during filtration and washing steps. Use a minimal amount of cold water for washing to reduce solubility losses. | |
| Product is an oil or fails to solidify | 1. Presence of impurities: Unreacted starting material or elimination byproducts can lower the melting point of the product. | Purify the crude product using silica (B1680970) gel chromatography with a non-polar eluent like hexane (B92381).[1] |
| 2. Insufficient drying: Residual solvent can prevent the product from solidifying. | Ensure the product is thoroughly dried under vacuum after filtration.[2] | |
| Reaction mixture turns dark | 1. Side reactions or decomposition: Overheating the reaction can lead to decomposition and the formation of colored impurities. | Maintain the reaction at room temperature unless gentle heating is necessary to drive the reaction to completion. Avoid excessive heating. |
| Multiple spots on TLC of the final product | 1. Incomplete reaction: A spot corresponding to the starting material will be present. | Continue the reaction until the starting material is consumed, as monitored by TLC. |
| 2. Presence of byproducts: An additional spot, typically less polar than the starting material but potentially close to the product, may indicate the presence of the E1 elimination byproduct. | Purify the product using silica gel chromatography to separate the desired product from byproducts.[1] |
Data Presentation
Table 1: Reactant Quantities for Different Synthesis Scales
| Scale | 2,5-dimethylhexane-2,5-diol | Concentrated Hydrochloric Acid (12N) | Reference |
| Laboratory | 0.25 g | 2 mL | [2] |
| Laboratory | 50 g | 1 L | [5] |
| Industrial | - | 5 M | [1] |
Note: The industrial scale uses 5M HCl in a continuous flow reactor.
Table 2: Physical Properties of Reactant and Product
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,5-dimethylhexane-2,5-diol | 146.23 | 88-91 | White solid |
| This compound | 183.12 | 63-64 | White solid |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2,5-dimethylhexane-2,5-diol (0.25 g)[2]
-
Concentrated Hydrochloric Acid (12N, 2 mL)[2]
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
-
25 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
TLC developing chamber
-
UV lamp or appropriate staining solution (e.g., phosphomolybdic acid)[4]
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add 0.25 g of 2,5-dimethylhexane-2,5-diol.[2]
-
In a fume hood, carefully add 2 mL of concentrated hydrochloric acid to the flask.[2]
-
Stir the mixture at room temperature. The solid diol will slowly dissolve, and a white precipitate of the product will form.
-
Monitor the reaction progress by TLC (e.g., every 30 minutes). Prepare a solution of the starting material in ethyl acetate for comparison. The eluent for TLC can be a mixture of hexane and ethyl acetate (e.g., 9:1). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, add 10 mL of cold deionized water to the flask.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the solid with a small amount of cold deionized water (2 x 5 mL).[2]
-
To neutralize any remaining acid, wash the solid with a small amount of saturated sodium bicarbonate solution (5 mL), followed by another wash with cold deionized water (5 mL).
-
Dry the product on the filter paper by pulling air through it for at least 20-30 minutes.[2] For a more thoroughly dried product, transfer the solid to a watch glass and dry it in a desiccator under vacuum.
-
Determine the mass and melting point of the product and calculate the percent yield.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using hexane as the eluent.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 2,5-Dichloro-2,5-dimethylhexane
Welcome to the technical support center for the synthesis of 2,5-dichloro-2,5-dimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,5-dimethyl-2,5-hexanediol (B89615) and concentrated HCl?
A1: The reaction proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism.[1][2][3] The hydroxyl groups of the diol are protonated by the strong acid, forming good leaving groups (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by a chloride ion nucleophile.
Q2: What are the main side reactions to be aware of during this synthesis?
A2: The primary side reaction is unimolecular elimination (E1), which competes with the S(_N)1 reaction.[1] This is particularly favored at higher temperatures and leads to the formation of unsaturated byproducts such as 2,5-dimethyl-2,4-hexadiene (B125384) and 2,5-dimethyl-1,5-hexadiene. Incomplete reaction can also result in the formation of the mono-substituted product, 5-chloro-2,5-dimethyl-2-hexanol.
Q3: How does temperature affect the outcome of the reaction?
A3: Temperature is a critical parameter. Running the reaction at or below room temperature favors the desired S(_N)1 pathway. Increasing the temperature significantly increases the rate of the competing E1 elimination reaction, leading to a lower yield of this compound and a higher proportion of alkene byproducts.
Q4: What is the expected yield for this reaction?
A4: Under optimized conditions, yields of approximately 73-74% have been reported for this synthesis.[4] However, yields can be lower due to side reactions or suboptimal reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored using thin-layer chromatography (TLC).[2] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, will show the consumption of the more polar starting material (2,5-dimethyl-2,5-hexanediol) and the appearance of the less polar product spot (this compound).
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently acidic conditions: The concentration of HCl is too low to effectively protonate the hydroxyl groups. 2. Low quality starting material: The 2,5-dimethyl-2,5-hexanediol may be impure or hydrated. 3. Reaction time is too short. | 1. Use concentrated (12N) hydrochloric acid. 2. Ensure the starting diol is of high purity and dry. 3. Monitor the reaction by TLC to ensure completion. The reaction may require vigorous stirring for an extended period. |
| High Percentage of Elimination Byproducts | 1. Reaction temperature is too high: Elevated temperatures favor the E1 elimination pathway. | 1. Maintain the reaction temperature at or below room temperature. If necessary, use an ice bath to control the temperature, especially during the initial exothermic phase of the reaction. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Significant amounts of unreacted starting material, the mono-chloro intermediate, or elimination byproducts can lower the melting point and cause the product to oil out. 2. Incomplete removal of solvent. | 1. Purify the crude product by recrystallization from a suitable solvent such as methanol (B129727) or a mixed solvent system like ethanol/water or hexanes.[5] 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Inadequate mixing: The diol may not have fully dissolved or reacted. 3. Insufficient HCl: The molar ratio of HCl to the diol may be too low. | 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure vigorous and continuous stirring throughout the reaction. 3. Use a significant excess of concentrated HCl. |
| Low Purity of Isolated Product | 1. Inadequate washing: Residual acid or water-soluble impurities may be present. 2. Co-precipitation of byproducts. | 1. Wash the filtered product thoroughly with cold deionized water. 2. Recrystallize the crude product to remove impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a modified literature procedure.[2]
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12N)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.
-
In a fume hood, carefully and slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction may be exothermic. Maintain the temperature at or below room temperature, using an ice bath if necessary.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, add cold deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any remaining acid.
-
Dry the product thoroughly under vacuum. The final product should be a white crystalline solid.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Minimizing E1 elimination byproducts in SN1 reactions of diols
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with substitution reactions of diols, particularly the formation of E1 elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a dihalide from a diol using an acid catalyst, but my primary product is an unsaturated alcohol or diene. What is causing this?
A: You are observing the results of a competing E1 (elimination) reaction. Both SN1 and E1 reactions proceed through a common carbocation intermediate after one of the hydroxyl groups is protonated and leaves as a water molecule.[1][2] Instead of being attacked by a nucleophile (the SN1 pathway), the carbocation can also lose a proton from an adjacent carbon, resulting in the formation of a double bond (the E1 pathway).[3][4] This elimination pathway is particularly favored by certain reaction conditions.
Q2: How can I adjust my experimental conditions to favor the desired SN1 product over the E1 byproduct?
A: Minimizing E1 elimination requires controlling the reaction conditions to favor the nucleophilic attack over proton abstraction. The key factors are temperature and the choice of acid.
-
Temperature: Higher temperatures significantly favor elimination reactions over substitution.[2][5] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) is the most effective way to minimize E1 byproducts.
-
Acid/Reagent Choice: The nature of the acid's counter-ion is critical.
-
To favor SN1: Use acids with a highly nucleophilic counter-ion, such as hydrobromic acid (HBr) or hydrochloric acid (HCl).[6][7] The Br⁻ or Cl⁻ ions are good nucleophiles that can effectively trap the carbocation intermediate to form the substitution product.
-
To avoid (what favors E1): Avoid using acids with non-nucleophilic counter-ions like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6][8] In the absence of a good nucleophile, elimination becomes the dominant pathway.
-
Q3: My starting material is a 1,2-diol (a vicinal diol), and my main product is a ketone or aldehyde, not the dihalide or alkene. What is this unexpected product?
A: You are observing a Pinacol Rearrangement . This is a common and often rapid side reaction for 1,2-diols under acidic conditions.[9][10] The mechanism involves the formation of a carbocation at one of the alcohol positions, followed by the migration of an alkyl or aryl group from the adjacent carbon. This rearrangement results in a stabilized oxonium ion, which upon deprotonation yields a ketone or aldehyde.[11][12] This pathway can often outcompete both SN1 and E1 reactions, especially with highly substituted diols that can form stable carbocations.
Q4: How can I completely avoid carbocation-related side reactions like E1 elimination and Pinacol rearrangement?
A: The most robust strategy is to use a reagent system that avoids the formation of a carbocation intermediate altogether. Converting the hydroxyl groups into good leaving groups under conditions that favor an SN2 mechanism is ideal.
-
Thionyl Chloride (SOCl₂): In the presence of a base like pyridine (B92270), thionyl chloride converts primary and secondary alcohols to alkyl chlorides via an SN2-like mechanism.[13][14] This pathway proceeds with inversion of stereochemistry and, crucially, does not involve a carbocation, thus preventing both E1 and rearrangement byproducts.[13][15]
-
Phosphorus Tribromide (PBr₃): Similar to SOCl₂, PBr₃ converts primary and secondary alcohols to alkyl bromides through an SN2 mechanism, avoiding a carbocation intermediate.
Data & Reagent Selection Guides
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | To Maximize SN1 Product | To Maximize E1 Product | Rationale |
| Temperature | Use low temperature (e.g., 0 °C to 25 °C) | Use high temperature (Heat/Reflux) | Elimination is entropically favored and has a higher activation energy.[2] |
| Acid Catalyst | Use HBr, HCl, or HI | Use H₂SO₄, H₃PO₄, or TsOH | The counter-ions Br⁻, Cl⁻, and I⁻ are good nucleophiles that trap the carbocation, whereas HSO₄⁻ and H₂PO₄⁻ are poor nucleophiles.[6][8] |
| Base/Nucleophile | Use a weak base that is a good nucleophile (e.g., Br⁻, Cl⁻) | Use a weak, non-nucleophilic base (e.g., H₂O, ROH) | A good nucleophile favors the substitution pathway. A non-nucleophilic base will preferentially abstract a proton.[16] |
| Solvent | Polar Protic (e.g., H₂O, Acetic Acid) | Polar Protic (e.g., Ethanol) | Both reactions require a polar protic solvent to stabilize the carbocation intermediate.[16][17] |
Table 2: Reagent Selection for Diol Conversion
| Reagent(s) | Primary Mechanism | Expected Major Product | Common Byproducts & Issues | Best For |
| HBr or HCl | SN1 (for 2°/3° centers) | Dihalide | E1 byproducts (alkenes), carbocation rearrangements.[7][18] | Converting tertiary diols where E1 is less of a concern or when SN1 is specifically desired. |
| H₂SO₄ or H₃PO₄, Heat | E1 | Alkene/Diene | SN1 products, Pinacol rearrangement (for 1,2-diols).[3][4] | Intentionally synthesizing alkenes from diols via dehydration. |
| SOCl₂ with Pyridine | SN2 | Dichloride | None (avoids carbocations) | Converting primary and secondary diols to dichlorides with high fidelity and stereochemical control (inversion).[13][14] |
| PBr₃ | SN2 | Dibromide | None (avoids carbocations) | Converting primary and secondary diols to dibromides with high fidelity. |
Visual Guides
Caption: Competing reaction pathways for a diol under acidic conditions.
Caption: A logical workflow for troubleshooting common byproducts.
Experimental Protocols
Protocol 1: General Procedure for Minimizing E1 in SN1 Dihalide Synthesis
This protocol outlines the conversion of a secondary or tertiary diol to a dihalide using HBr, optimized to suppress the E1 pathway.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 eq). Place the flask in an ice-water bath and allow it to cool to 0 °C.
-
Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.2-2.5 eq.) to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion. Avoid heating the mixture, as this will promote E1 elimination.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with cold water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude dihalide.
-
Purification: Purify the product via column chromatography or distillation as required.
Protocol 2: SN2-type Conversion of a Diol to a Dichloride (Carbocation-Free)
This protocol is recommended for primary and secondary diols to completely avoid E1 and rearrangement byproducts.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the solution.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.2 eq) dropwise via a syringe to the stirring solution. A precipitate of pyridinium (B92312) hydrochloride may form. Maintain the temperature at 0 °C.[13]
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive diols, but this should be evaluated on a case-by-case basis.
-
Workup: Carefully quench the reaction by slowly adding it to a flask of ice water. Transfer to a separatory funnel and extract with an organic solvent.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting dichloride product as necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 11. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]
- 12. ijfmr.com [ijfmr.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Ch 5 : E1 mechanism [chem.ucalgary.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. personal.utdallas.edu [personal.utdallas.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: NMR Analysis of 2,5-Dichloro-2,5-dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 2,5-Dichloro-2,5-dimethylhexane.
Troubleshooting Guide & FAQs
Q1: My ¹H NMR spectrum of this compound shows more than two singlets. What are the possible impurities?
A1: The ¹H NMR spectrum of pure this compound should exhibit two sharp singlets: one for the twelve equivalent methyl protons and another for the four equivalent methylene (B1212753) protons.[1] The presence of additional peaks indicates impurities. Common impurities arise from the synthesis of this compound, which is typically prepared by reacting 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid via an SN1 reaction.[2][3][4][5][6]
Potential impurities include:
-
Unreacted Starting Material (2,5-dimethyl-2,5-hexanediol): This diol will show a singlet for the methyl protons and another for the methylene protons, often with an additional broad singlet for the hydroxyl (-OH) protons.
-
Mono-chlorinated Intermediate (2-chloro-2,5-dimethylhexane): This intermediate will have a more complex spectrum with multiple signals for the non-equivalent methyl and methylene groups.
-
Elimination Byproducts: The acidic reaction conditions can lead to E1 elimination reactions, forming various alkenes such as 2,5-dimethyl-1,5-hexadiene (B165583) or 2,5-dimethyl-2-hexene. These will show characteristic signals in the olefinic region of the NMR spectrum (around 4.5-5.5 ppm).
Refer to the data table below for the expected chemical shifts of these impurities.
Q2: I see peaks in the 4.5-5.5 ppm region of my ¹H NMR spectrum. What do these indicate?
A2: Signals in the 4.5-5.5 ppm range are characteristic of vinylic protons (protons attached to a carbon-carbon double bond). Their presence strongly suggests the formation of elimination byproducts during the synthesis. The two most likely elimination products are 2,5-dimethyl-1,5-hexadiene and 2,5-dimethyl-2-hexene. To confirm the specific alkene, you would need to analyze the splitting patterns and the corresponding signals in the aliphatic region of the spectrum.
Q3: How can I differentiate between the starting material and the desired product in the NMR spectrum?
A3: While both 2,5-dimethyl-2,5-hexanediol and this compound have two singlets in their ¹H NMR spectra, their chemical shifts are different. The electron-withdrawing effect of the chlorine atoms in the product causes the adjacent methyl and methylene protons to be deshielded and appear at a higher chemical shift (further downfield) compared to the starting diol. Additionally, the starting material will have a signal for the hydroxyl protons, which is absent in the pure product. This -OH peak is often broad and its chemical shift can vary depending on the solvent and concentration.
Q4: What do unexpected singlets around 1.2 ppm and 1.7 ppm in my ¹H NMR spectrum suggest?
A4: While the primary singlets for this compound are expected around 1.6 ppm and 1.9 ppm, the presence of other singlets could indicate different impurities. A singlet around 1.2 ppm could be due to the methyl protons of the starting material, 2,5-dimethyl-2,5-hexanediol. Additional singlets might also arise from isomeric alkene impurities where the methyl groups are in different chemical environments. A detailed comparison with the reference data in the table below is crucial for accurate identification.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. All shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound |
| ~1.6 (s, 12H, 4 x CH₃), ~1.9 (s, 4H, 2 x CH₂)[1] | ~32.5 (CH₃), ~41.1 (CH₂), ~70.4 (C-Cl)[1] |
| 2,5-Dimethyl-2,5-hexanediol |
| ~1.2 (s, 12H, 4 x CH₃), ~1.5 (s, 4H, 2 x CH₂), variable (br s, 2H, 2 x OH)[7][8] | ~29.3 (CH₃), ~38.0 (CH₂), ~70.5 (C-OH) |
| 2,5-Dimethyl-1,5-hexadiene |
| ~1.7 (s, 6H, 2 x CH₃), ~2.1 (s, 4H, 2 x CH₂), ~4.7 (s, 4H, 2 x =CH₂)[9] | ~22.4 (CH₃), ~37.1 (CH₂), ~110.0 (=CH₂), ~145.5 (C=) |
| 2,5-Dimethyl-2-hexene |
| ~0.9 (d, 6H), ~1.6 (s, 3H), ~1.7 (s, 3H), ~1.9 (d, 2H), ~2.3 (m, 1H), ~5.1 (t, 1H) | ~22.5 (CH₃), ~25.9 (CH₃), ~26.4 (CH), ~31.1 (CH₃), ~44.9 (CH₂), ~125.1 (=CH), ~132.9 (C=) |
| 2-Chloro-2,5-dimethylhexane |
| Multiple signals in the range of ~0.9-1.8 ppm | Multiple signals expected. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required and not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons of interest for accurate integration.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically several hundred to thousands of scans).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and integration values to identify the structure and any impurities.
-
Mandatory Visualization
Caption: Workflow for identifying impurities in this compound via ¹H NMR.
References
- 1. 2,5-DIMETHYLHEXANE(592-13-2) 13C NMR spectrum [chemicalbook.com]
- 2. 2,5-DIMETHYL-1-HEXENE(6975-92-4) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR [m.chemicalbook.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. 2,5-Dimethyl-3-hexyne-2,5-diol(142-30-3) 13C NMR [m.chemicalbook.com]
Troubleshooting low yield in Friedel-Crafts reactions with 2,5-Dichloro-2,5-dimethylhexane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Friedel-Crafts reactions involving 2,5-dichloro-2,5-dimethylhexane.
Troubleshooting Guide: Low Product Yield
Low or no yield in Friedel-Crafts reactions with this compound can be attributed to several factors related to reactants, catalyst, and reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
DOT Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when using this compound?
A1: Low yields in Friedel-Crafts alkylations with this compound often stem from several factors, primarily related to catalyst activity, reaction conditions, and the nature of the reactants.[1] Key issues include:
-
Catalyst Inactivity : Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous conditions.
-
Polyalkylation : Since this compound has two reactive sites, the initial mono-alkylated product is often more reactive than the starting arene, leading to a second alkylation event.[1][4] This results in the formation of a diarylated product or intramolecular cyclization. To favor mono-alkylation, use a large excess of the aromatic substrate.[1]
-
Elimination Side Reactions : Being a tertiary dihalide, this compound is prone to E1 elimination reactions, especially at higher temperatures, leading to the formation of alkenes.
-
Steric Hindrance : The bulky nature of the tertiary alkyl groups can sterically hinder the approach of the aromatic ring, slowing down the reaction rate.
-
Suboptimal Temperature : Reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[1]
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I control them?
A2: The formation of multiple products is a common challenge. The primary side reactions with this compound are polyalkylation and elimination.
-
Polyalkylation : The mono-alkylated product is more reactive than the starting aromatic compound, leading to a second alkylation.[1][4]
-
Control Measure : Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[1]
-
-
Intramolecular Cyclization : With certain substrates, intramolecular cyclization can occur, leading to the formation of a six-membered ring. This is more likely at higher temperatures.
-
Elimination : The tertiary carbocation intermediate can undergo elimination to form an alkene, which can then polymerize or react further.
-
Control Measure : Running the reaction at lower temperatures can disfavor the elimination pathway. Using a milder Lewis acid can also reduce the extent of this side reaction.
-
DOT Diagram: Reaction Pathways
Caption: Potential reaction pathways for this compound.
Q3: How do I choose the right Lewis acid catalyst for my reaction?
A3: The choice of Lewis acid is critical, and its reactivity generally correlates with its Lewis acidity.[5]
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃) : These are highly effective but can also promote side reactions like polyalkylation and elimination, especially at higher temperatures.[5] For deactivated aromatic rings, a strong Lewis acid may be necessary.
-
Milder Lewis Acids (e.g., BF₃, ZnCl₂) : These may offer better control and selectivity, reducing the likelihood of side reactions. They are a good starting point for highly activated aromatic substrates.
It is advisable to start with a milder catalyst and lower temperatures, and only move to more reactive catalysts if the reaction does not proceed.
Q4: Can I use aromatic compounds with deactivating groups?
A4: Friedel-Crafts reactions are generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR).[2][3] These groups make the aromatic ring too electron-poor to attack the carbocation. Additionally, substrates with amine groups (-NH₂, -NHR, -NR₂) are unsuitable as they react with and deactivate the Lewis acid catalyst.[2]
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation with this compound
This protocol is a general guideline and may require optimization for specific aromatic substrates.
Materials:
-
Aromatic substrate
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup : Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Ensure the system is under a positive pressure of an inert gas.
-
Reagent Preparation : In the flask, dissolve the aromatic substrate (a 5 to 10-fold excess is recommended to minimize polyalkylation) in an anhydrous solvent.[1]
-
Catalyst Addition : Cool the mixture in an ice bath (0 °C). Slowly and portion-wise, add the anhydrous Lewis acid (1.1 to 1.5 equivalents relative to the dichloroalkane).
-
Substrate Addition : Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction : After the addition is complete, continue stirring at 0 °C for one hour, then allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[1]
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Troubleshooting Guide for Low Yields
| Observed Problem | Potential Cause | Suggested Solution |
| No or very low conversion | Catalyst inactivity due to moisture.[2][3] | Ensure all glassware is oven-dried. Use fresh, anhydrous Lewis acid and anhydrous solvents. Maintain an inert atmosphere. |
| Deactivated aromatic ring.[2][3] | The reaction is not suitable for substrates with strongly electron-withdrawing groups. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side products. | |
| Formation of multiple products | Polyalkylation.[1][4] | Use a large excess (5-10 fold) of the aromatic substrate. |
| Elimination side reactions. | Perform the reaction at a lower temperature. Consider using a milder Lewis acid. | |
| Dark, tarry material formation | Reaction is too vigorous or temperature is too high. | Control the rate of addition of the alkylating agent. Maintain a low reaction temperature, especially during the initial addition. |
References
Optimizing reaction conditions for dichlorination of 2,5-dimethyl-2,5-hexanediol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the dichlorination of 2,5-dimethyl-2,5-hexanediol (B89615) to synthesize 2,5-dichloro-2,5-dimethylhexane.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental procedure.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 2. Low Concentration of HCl: Use of dilute HCl instead of concentrated (12N) HCl. The reaction is acid-catalyzed. 3. Poor Quality Starting Material: The 2,5-dimethyl-2,5-hexanediol may be impure. | 1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction is stalled, continue stirring at room temperature for an extended period.[1] 2. Verify Reagent Concentration: Ensure the use of concentrated (e.g., 12N) hydrochloric acid.[1] 3. Check Starting Material Purity: Assess the purity of the diol via melting point or other analytical techniques. |
| Product is Oily or Fails to Solidify | 1. Presence of Impurities: Side products or unreacted starting material can lower the melting point of the product. 2. Incomplete Reaction: A significant amount of the starting diol remains. | 1. Purification: Wash the crude product thoroughly with water to remove any remaining HCl and water-soluble impurities. Recrystallization from a suitable solvent like hexane (B92381) can be performed for further purification. 2. Ensure Complete Reaction: Allow the reaction to proceed until TLC analysis shows the complete consumption of the starting material. |
| Formation of Alkene Side Products | 1. Elevated Reaction Temperature: Heating the reaction mixture can favor the E1 elimination pathway, leading to the formation of 2,5-dimethyl-2,5-hexadiene and other alkenes.[2] | 1. Maintain Room Temperature: The reaction should be conducted at room temperature to favor the SN1 substitution over E1 elimination.[1] |
| Product Contaminated with Starting Material | 1. Insufficient Reaction Time: The reaction was stopped before the complete conversion of the diol. | 1. Increase Reaction Time: Allow the reaction to stir for a longer duration. Monitor the progress by TLC until the starting material spot is no longer visible.[1] |
| Difficulty in Isolating the Product | 1. Fine Precipitate: The product may form a very fine precipitate that is difficult to filter. | 1. Allow for Agglomeration: Let the reaction mixture stand without stirring for some time to allow the precipitate to agglomerate. 2. Use Appropriate Filtration: A Büchner funnel with a suitable filter paper is recommended for efficient filtration.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism for the dichlorination of 2,5-dimethyl-2,5-hexanediol with HCl?
The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][3] The hydroxyl groups are protonated by the strong acid, forming good leaving groups (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by the chloride ion nucleophile. This process occurs at both ends of the molecule to yield the dichlorinated product.
2. Why is concentrated hydrochloric acid necessary for this reaction?
Concentrated hydrochloric acid serves two primary purposes: it acts as a strong acid to protonate the hydroxyl groups of the diol, making them good leaving groups, and it provides a high concentration of chloride ions to act as the nucleophile.[1]
3. Can other chlorinating agents be used?
While other chlorinating agents can be used for dichlorination reactions, the use of concentrated HCl is a common and effective method for this specific transformation, particularly in educational and research settings due to its straightforward procedure.
4. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[4] A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (2,5-dimethyl-2,5-hexanediol). As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the product (this compound) will appear. The product is less polar than the starting diol, so it will have a higher Rf value.
5. What are the expected physical properties of the product?
This compound is a white crystalline solid at room temperature. Its melting point is in the range of 63-66.5 °C.
6. What are the potential side reactions?
The primary side reaction is E1 elimination, which becomes more significant at higher temperatures.[2] This can lead to the formation of unsaturated byproducts such as 2,5-dimethyl-2,5-hexadiene.
Experimental Protocols
Laboratory Scale Synthesis
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
2,5-dimethyl-2,5-hexanediol (0.25 g)
-
Concentrated Hydrochloric Acid (12N, 2 mL)
-
Deionized Water
-
Round Bottom Flask (25 mL)
-
Magnetic Stirrer and Stir Bar
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Add 0.25 g of 2,5-dimethyl-2,5-hexanediol to a 25 mL round bottom flask containing a magnetic stir bar.
-
In a fume hood, carefully add 2 mL of concentrated (12N) hydrochloric acid to the flask.
-
Stir the mixture at room temperature. The solid diol will slowly dissolve as it reacts.
-
Continue stirring and monitor the reaction by TLC until the starting material is consumed. The product will precipitate as a white solid.
-
Once the reaction is complete, add 10 mL of deionized water to the flask.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold deionized water to remove excess HCl.
-
Dry the product on the filter paper by drawing air through the funnel for an extended period.
-
Determine the yield and characterize the product by melting point and/or other spectroscopic methods.
Data Presentation
Table 1: Comparison of Reagent Quantities in Laboratory Scale Syntheses
| Reference | 2,5-dimethyl-2,5-hexanediol | Concentrated HCl | Notes |
| J. Chem. Educ.[4] | ~0.25 g | Excess | Educational laboratory experiment. |
| Notability Procedure[1] | 0.25 g | 2 mL (12N) | Detailed undergraduate lab procedure. |
Visualizations
Caption: Experimental workflow for the dichlorination of 2,5-dimethyl-2,5-hexanediol.
Caption: Troubleshooting logic for low yield in the dichlorination reaction.
References
Removal of unreacted starting material from 2,5-Dichloro-2,5-dimethylhexane
This guide provides troubleshooting advice and frequently asked questions for the removal of unreacted starting material, primarily 2,5-dimethylhexane-2,5-diol, from the synthesis of 2,5-Dichloro-2,5-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing unreacted 2,5-dimethylhexane-2,5-diol from the this compound product?
A1: The most common and effective method is washing the solid product with water. The starting material, 2,5-dimethylhexane-2,5-diol, is more polar and has some solubility in the aqueous acidic solution, while the product, this compound, is a nonpolar solid that precipitates out of the aqueous reaction mixture.[1][2][3] By washing the crude solid product with water, the unreacted diol and any remaining hydrochloric acid are effectively removed.
Q2: How can I confirm that the unreacted starting material has been successfully removed?
A2: Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Determination: The purified product should have a sharp melting point within the literature range of 63-66.5°C.[1] The starting diol has a significantly higher melting point of approximately 87°C.[1] A broad melting range or a melting point lower than expected could indicate the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a straightforward method to visualize the separation of the product from the starting material.[1][4][5] The more polar diol will have a lower Rf value compared to the less polar dichlorinated product. A single spot corresponding to the product's Rf value indicates high purity.
Q3: What are the key differences in physical properties between the starting material and the product that allow for their separation?
A3: The separation relies on the significant differences in their polarity and intermolecular forces. The starting material, a diol, can form hydrogen bonds, making it more polar and soluble in water. The product, a dihalide, exhibits weaker dipole-dipole interactions and is nonpolar, leading to its precipitation from the aqueous solution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product After Washing | Incomplete reaction; some product may have been lost during filtration if the precipitate is very fine. | Ensure the reaction has gone to completion by monitoring with TLC.[2] Use a Buchner funnel with an appropriate filter paper to collect the solid and ensure a good seal to prevent loss of product during vacuum filtration.[1][2] |
| Product is Oily or Gummy, Not a Crystalline Solid | Presence of unreacted starting material or other impurities. The reaction may not have gone to completion. | Continue stirring the reaction mixture until a solid precipitate forms. If the product remains oily after filtration and washing, consider recrystallization from a suitable solvent like methanol (B129727) or hexanes to achieve a crystalline solid. |
| Melting Point of the Product is Broad and Lower than Expected | The product is impure and likely contains unreacted starting material. | Repeat the washing procedure with cold water to ensure the complete removal of the more soluble starting material. If the melting point does not improve, recrystallization is recommended. |
| TLC Shows a Spot Corresponding to the Starting Material | Incomplete removal of the 2,5-dimethylhexane-2,5-diol. | Thoroughly wash the solid product on the filter paper with several portions of cold water. Ensure that the wash water is effectively removing the impurities by collecting and analyzing a sample of the filtrate by TLC. |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Forces |
| 2,5-dimethylhexane-2,5-diol (Starting Material) | C₈H₁₈O₂ | 146.23 | 87[1] | - | Hydrogen Bonding |
| This compound (Product) | C₈H₁₆Cl₂ | 183.12[6] | 63-66.5[1] | 194 | Dipole-Dipole Forces |
Experimental Protocol: Purification of this compound
This protocol details the steps for the isolation and purification of this compound from the reaction mixture.
1. Reaction Quenching and Product Filtration: a. Upon completion of the reaction (as monitored by TLC), add approximately 10 mL of cold deionized water to the reaction flask.[2] b. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of deionized water to ensure a good seal. c. Transfer the contents of the reaction flask to the Buchner funnel. d. Apply vacuum to filter the solid product.[2]
2. Washing the Product: a. With the vacuum still applied, wash the solid collected in the Buchner funnel with several small portions of cold deionized water. This step is crucial for removing unreacted 2,5-dimethylhexane-2,5-diol and residual hydrochloric acid. b. To enhance the washing process, you can gently break up the solid cake with a spatula to ensure the wash water contacts the entire product.
3. Drying the Product: a. Continue to draw air through the Buchner funnel for 25-40 minutes to air-dry the solid product.[1][2] b. For more efficient drying, the solid can be pressed between two dry pieces of filter paper to absorb excess water.[2] c. For complete drying, the product can be transferred to a watch glass and placed in a desiccator or a low-temperature drying oven.
4. Purity Assessment: a. Weigh the dried product to determine the yield. b. Determine the melting point of the dried solid. c. Perform a TLC analysis to confirm the absence of the starting material. Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside a sample of the starting material.[1] Develop the plate in an appropriate solvent system (e.g., 95:5 hexanes/ethyl acetate).[1]
Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. datapdf.com [datapdf.com]
- 2. notability.com [notability.com]
- 3. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 4. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 5. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2,5-Dichloro-2,5-dimethylhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,5-Dichloro-2,5-dimethylhexane. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Reaction Products or Low Yield
Question: I am using this compound in a reaction and observing unexpected byproducts or a lower than expected yield of my target molecule. What could be the cause?
Answer: Unexpected products or low yields when using this compound often stem from its reactivity as a tertiary alkyl halide. The primary competing side reactions are elimination and solvolysis (reaction with the solvent).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Elimination Reaction: The presence of basic reagents or high temperatures can promote the elimination of HCl to form alkenes (2,5-dimethyl-2,5-hexadiene and isomers)[1][2][3][4]. | - Control Temperature: Run the reaction at the lowest effective temperature. - Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its role as a nucleophile. - Solvent Choice: Use a non-polar, aprotic solvent to disfavor elimination pathways. |
| Solvolysis (Hydrolysis): Protic solvents, especially water and alcohols, can act as nucleophiles, leading to the formation of 2,5-dimethyl-2,5-hexanediol (B89615) or corresponding ethers via an SN1 mechanism[5][6][7]. | - Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Degradation of Starting Material: The this compound may have degraded during storage. | - Verify Purity: Before use, check the purity of the starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. - Proper Storage: Ensure the compound is stored according to the recommendations (see Storage FAQs below). |
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting logic for unexpected reaction outcomes.
Issue 2: Physical Changes in Stored this compound
Question: My solid this compound has become discolored or appears clumpy. Is it still usable?
Answer: Physical changes such as discoloration (yellowing) or clumping can indicate degradation. The primary cause is often exposure to moisture or air.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis: Exposure to atmospheric moisture can lead to slow hydrolysis, forming 2,5-dimethyl-2,5-hexanediol and hydrochloric acid. The acid can catalyze further degradation and cause discoloration. | - Check Purity: Analyze a small sample by GC-MS to identify degradation products. - Purification: If the primary impurity is the diol, purification by recrystallization may be possible. - Discard if Necessary: If significant degradation has occurred, it is best to discard the material according to hazardous waste protocols. |
| Improper Storage: The container may not have been sealed properly, or it was stored in a humid environment. | - Review Storage Practices: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible substances. Consider storing under an inert atmosphere for long-term stability. |
Frequently Asked Questions (FAQs)
Stability
Q1: What is the general stability of this compound? A1: Under recommended storage conditions, this compound is a stable solid. However, as a tertiary alkyl halide, it is susceptible to nucleophilic substitution (SN1) and elimination (E1/E2) reactions. Its stability is compromised by moisture, strong bases, and high temperatures.
Q2: What are the primary degradation products of this compound? A2: The main degradation pathways and their products are:
-
Hydrolysis: Reaction with water produces 2,5-dimethyl-2,5-hexanediol and hydrochloric acid.
-
Elimination: In the presence of base or heat, it can eliminate HCl to form 2,5-dimethyl-1,5-hexadiene (B165583) and other isomeric alkenes.
-
Thermal Decomposition: At elevated temperatures, it decomposes to produce carbon oxides and hydrogen chloride gas[8].
Q3: Is this compound sensitive to light? A3: While specific photostability data is limited, alkyl halides, in general, can be sensitive to UV light, which can initiate free-radical reactions. It is recommended to store the compound in a dark place or in an amber container to minimize light exposure[6].
Storage
Q4: What are the ideal storage conditions for this compound? A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What materials are incompatible with this compound? A5: The primary incompatibility is with strong oxidizing agents. Contact with strong bases should also be avoided to prevent elimination reactions.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Room Temperature or below) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Dry, Inert (e.g., N₂, Ar) | Prevents hydrolysis from atmospheric moisture. |
| Light | Dark (Amber container or in a cabinet) | Minimizes potential photolytic degradation. |
| Container | Tightly sealed, compatible material (e.g., glass) | Prevents exposure to air and moisture. |
| Location | Well-ventilated area, away from incompatible substances | Ensures safety and prevents accidental reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) in a volumetric flask. This creates a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards if quantitative analysis is required.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample to be tested in the same solvent to a concentration within the calibration range.
-
-
GC-MS Parameters (Example):
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity based on the peak area percentage.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) or by interpreting the fragmentation patterns. Expected degradation products include 2,5-dimethyl-2,5-hexanediol and various isomeric alkenes.
-
Protocol 2: Forced Degradation Study - Hydrolytic Stability
This protocol is designed to assess the stability of this compound in the presence of water.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a water-miscible solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) at a known concentration (e.g., 1 mg/mL).
-
In separate, sealed vials, mix the stock solution with:
-
Water (neutral hydrolysis).
-
A dilute aqueous acid solution (e.g., 0.1 M HCl) (acidic hydrolysis).
-
A dilute aqueous basic solution (e.g., 0.1 M NaOH) (basic hydrolysis).
-
-
Prepare a control sample with the organic solvent only.
-
-
Incubation:
-
Store the vials at a controlled temperature (e.g., 40 °C).
-
Protect the vials from light.
-
-
Time Points:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Immediately analyze the aliquots by a validated stability-indicating method, such as the GC-MS method described above, to quantify the remaining this compound and any degradation products formed.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each condition to determine the rate of degradation.
-
Protocol 3: Photostability Testing (adapted from ICH Q1B Guidelines)
This protocol provides a framework for evaluating the light sensitivity of solid this compound[9][10][11][12][13].
Methodology:
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm thick) of solid this compound in a chemically inert, transparent container (e.g., a petri dish).
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to shield it from light.
-
-
Light Exposure:
-
Place both the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The light source should be designed to produce an output similar to the D65/ID65 emission standard[11].
-
-
Analysis:
-
After the exposure period, visually inspect both the exposed and dark control samples for any physical changes (e.g., color change).
-
Analyze both samples using a validated analytical method (e.g., GC-MS) to determine the purity and quantify any degradation products.
-
-
Evaluation:
-
Compare the results from the exposed sample to those of the dark control. A significant difference in purity or the presence of new impurities in the exposed sample indicates photosensitivity.
-
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. praxilabs.com [praxilabs.com]
- 6. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 7. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. q1scientific.com [q1scientific.com]
- 10. iagim.org [iagim.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. 3 Important Photostability Testing Factors [sampled.com]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Production of 2,5-Dichloro-2,5-dimethylhexane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the synthesis and scale-up of 2,5-Dichloro-2,5-dimethylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid.[1][2] This reaction typically proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.[2][3]
Q2: What are the primary safety concerns when working with the synthesis of this compound?
A2: The synthesis involves the use of concentrated hydrochloric acid, which is a strong and corrosive acid that can cause severe burns.[2] It is imperative to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. The product, this compound, should also be handled with care as its toxicological properties are not fully characterized.
Q3: What are the main challenges when scaling up the production of this compound?
A3: Key challenges in scaling up this synthesis include:
-
Heat Management: The reaction can be exothermic, and inefficient heat removal in larger reactors can lead to temperature gradients, promoting side reactions.
-
Mass Transfer: The reaction is biphasic (solid diol and aqueous HCl). Ensuring efficient mixing and contact between the two phases is crucial for reaction rate and completion, which becomes more challenging in larger vessels.
-
Product Isolation and Purification: On a larger scale, filtration and drying of the solid product can be more complex. Purification methods like recrystallization need to be optimized for large quantities to ensure high purity and yield.
-
Byproduct Formation: While the SN1 reaction is relatively clean for this substrate, side reactions like elimination could become more significant under suboptimal conditions at a larger scale.
Q4: Are there alternative synthesis routes for this compound?
A4: Yes, an alternative method involves the aluminum chloride-catalyzed dimerization of tert-butyl chloride. This route avoids the use of aqueous HCl but requires strict moisture control.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction due to poor mass transfer. | - Increase agitation speed to ensure good mixing of the solid diol and the aqueous acid. - On a larger scale, consider the use of a reactor with baffles and an appropriately designed impeller. |
| Reaction temperature is too low. | - While the reaction proceeds at room temperature, gentle heating might be necessary to increase the rate, but this must be carefully controlled to avoid side reactions. |
| Insufficient reaction time. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
| Loss of product during workup. | - Ensure the product has fully precipitated before filtration. - Wash the filtered product with cold water to minimize dissolution. |
Issue 2: Product Purity Issues (e.g., presence of starting material or byproducts)
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - As with low yield, ensure sufficient reaction time and efficient mixing. |
| Formation of elimination byproducts. | - Maintain a controlled, lower temperature during the reaction, as higher temperatures can favor elimination reactions. |
| Inefficient purification. | - For laboratory scale, ensure proper technique during washing and drying. - For larger scale, optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate. |
Data Presentation
Table 1: Comparison of Laboratory and Industrial Scale Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale (Representative) |
| Starting Material | 2,5-dimethylhexane-2,5-diol (e.g., 50 g) | 2,5-dimethylhexane-2,5-diol |
| Reagent | Concentrated Hydrochloric Acid (e.g., 1 L) | 5 M Hydrochloric Acid |
| Reaction Time | Approx. 4 hours | Not specified, likely optimized based on in-process controls |
| Temperature | Room Temperature | Controlled temperature |
| Purification | Silica (B1680970) gel chromatography or recrystallization | Recrystallization from a suitable solvent |
| Typical Yield | High (specific percentage varies) | High (specific percentage varies) |
| Purity | >98% | >99% |
Experimental Protocols
Laboratory Scale Synthesis
Materials:
-
2,5-dimethylhexane-2,5-diol (50 g)
-
Concentrated Hydrochloric Acid (1 L)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a suitable reaction vessel, add 1 L of concentrated hydrochloric acid at room temperature.
-
With stirring, add 50 g of 2,5-dimethylhexane-2,5-diol portion-wise to the acid. The diol will dissolve, and the reaction is exothermic.
-
Continue stirring the mixture at room temperature. The product will start to precipitate as a white solid within approximately 4 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with a 1:1 solution of ethyl acetate and hexane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography using hexane as the eluent to get pure this compound.
Industrial Scale Synthesis (Representative Protocol)
Materials:
-
2,5-dimethylhexane-2,5-diol
-
5 M Hydrochloric Acid
-
Cold water
Procedure:
-
Charge the reactor with 5 M Hydrochloric Acid.
-
Under controlled temperature and agitation, add 2,5-dimethylhexane-2,5-diol to the reactor.
-
Maintain the reaction mixture at the set temperature and continue agitation until the reaction is complete, as determined by in-process controls.
-
Cool the reaction mixture to initiate precipitation of the product.
-
Isolate the solid product by filtration.
-
Wash the product cake with cold water to remove residual acid and impurities.
-
Dry the purified product under vacuum.
Mandatory Visualization
Caption: SN1 reaction pathway for the synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification process.
Caption: A logical diagram for troubleshooting low product yield.
References
Validation & Comparative
Spectroscopic Elucidation of 2,5-Dichloro-2,5-dimethylhexane: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive spectroscopic analysis to confirm the structure of 2,5-dichloro-2,5-dimethylhexane, a key intermediate in various chemical syntheses. By comparing its spectral data with that of a structural isomer, this document serves as a practical reference for researchers, scientists, and professionals in drug development, ensuring accurate structural verification through modern analytical techniques.
Structural Confirmation by Spectroscopic Comparison
The unambiguous identification of a molecule's structure is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups. This guide presents a head-to-head comparison of the spectroscopic data for this compound and a plausible isomer, 1,6-dichloro-2,5-dimethylhexane, to highlight the power of these methods in distinguishing between closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern, and integration of signals in ¹H and ¹³C NMR spectra provide a wealth of structural information.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.60 | Singlet | 12H | Four equivalent -CH₃ groups |
| ~1.95 | Singlet | 4H | Two equivalent -CH₂- groups | |
| 1,6-Dichloro-2,5-dimethylhexane (Predicted) | ~0.9-1.1 | Doublet | 6H | Two -CH₃ groups |
| ~1.2-1.8 | Multiplet | 6H | Three -CH₂- groups and two -CH- groups | |
| ~3.4-3.6 | Multiplet | 4H | Two -CH₂Cl groups |
The ¹H NMR spectrum of this compound is remarkably simple due to the molecule's symmetry.[1] It exhibits only two singlets, corresponding to the twelve equivalent methyl protons and the four equivalent methylene (B1212753) protons.[1] In contrast, the predicted spectrum for 1,6-dichloro-2,5-dimethylhexane would be significantly more complex, with multiple signals and splitting patterns arising from the different proton environments.
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~32.5 | -C H₃ |
| ~41.1 | -C H₂- | |
| ~70.3 | -C (Cl)(CH₃)₂ | |
| 1,6-Dichloro-2,5-dimethylhexane (Predicted) | ~15-25 | -C H₃ |
| ~30-45 | -C H₂- and -C H- | |
| ~45-55 | -C H₂Cl |
The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the methyl carbons, methylene carbons, and the quaternary carbons bearing the chlorine atoms.[1] The predicted ¹³C NMR spectrum for the 1,6-isomer would display a greater number of signals due to its lower symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of the halogens provides a characteristic signature.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) m/z | Key Fragments (m/z) & Isotopic Pattern |
| This compound | 182, 184, 186 (in ~9:6:1 ratio) | Fragments corresponding to loss of Cl, methyl, and larger alkyl groups. The presence of two chlorine atoms is confirmed by the characteristic M, M+2, and M+4 isotopic pattern. |
| 1,6-Dichloro-2,5-dimethylhexane | 182, 184, 186 (in ~9:6:1 ratio) | Fragmentation pattern would differ due to the different locations of the chlorine atoms, likely showing fragments from cleavage at different points in the carbon chain. The isotopic pattern for two chlorines would be present. |
Both isomers have the same molecular formula (C₈H₁₆Cl₂) and thus the same molecular weight.[2][3] The key difference in their mass spectra would be the fragmentation pattern, which is influenced by the stability of the resulting carbocations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Table 4: Infrared Spectroscopy Data Comparison
| Compound | Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~2950-2850 | C-H stretching (alkane) |
| ~1470-1370 | C-H bending (alkane) | |
| ~800-600 | C-Cl stretching | |
| 1,6-Dichloro-2,5-dimethylhexane (Predicted) | ~2950-2850 | C-H stretching (alkane) |
| ~1470-1370 | C-H bending (alkane) | |
| ~750-650 | C-Cl stretching (primary alkyl halide) |
The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for C-H and C-Cl bonds. However, the exact position of the C-Cl stretching frequency can sometimes be used to distinguish between tertiary (as in this compound) and primary (as in 1,6-dichloro-2,5-dimethylhexane) alkyl halides, although this can be subtle.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. A standard pulse sequence with a flip angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum should be phase- and baseline-corrected.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like dichlorodimethylhexanes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for generating ions from the analyte molecules.
-
Mass Analysis: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following this structured approach and comparing the acquired spectroscopic data with the expected patterns for different isomers, researchers can confidently confirm the structure of this compound. This rigorous verification is essential for ensuring the quality and reliability of subsequent research and development activities.
References
A Comparative Guide to SN1 and SN2 Reactions in Dichlorinated Alkanes
For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an in-depth comparison of the unimolecular (SN1) and bimolecular (SN2) substitution reactions in the context of dichlorinated alkanes, supported by mechanistic principles and experimental considerations.
Fundamental Mechanisms: SN1 vs. SN2
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The pathway of this transformation, however, can occur through two distinct mechanisms, SN1 and SN2, which are primarily dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
The SN1 Reaction: This is a two-step mechanism characterized by the formation of a carbocation intermediate.[1][2]
-
Step 1 (Rate-Determining): The carbon-chlorine bond breaks heterolytically, without the involvement of the nucleophile, to form a planar carbocation.[1][3] This is the slow step and thus governs the reaction rate.
-
Step 2 (Fast): The nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of enantiomers if the carbon is a stereocenter (racemization).[3]
The rate of an SN1 reaction is dependent only on the concentration of the substrate (the dichlorinated alkane), following a first-order rate law: Rate = k[Substrate] .[3][4]
The SN2 Reaction: This is a single-step, concerted mechanism where bond-breaking and bond-forming occur simultaneously.[1][2] The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[5] This leads to an inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[6]
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following a second-order rate law: Rate = k[Substrate][Nucleophile] .[3][4]
References
Reactivity of 2,5-Dichloro-2,5-dimethylhexane: A Comparative Guide to Dihaloalkane Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,5-dichloro-2,5-dimethylhexane with other dihaloalkanes, focusing on nucleophilic substitution reactions. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate reagents for chemical synthesis and drug development.
Introduction to Dihaloalkane Reactivity
Dihaloalkanes are hydrocarbons containing two halogen atoms. Their reactivity in nucleophilic substitution reactions is highly dependent on the structure of the alkyl chain and the position of the halogen atoms. These reactions can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2). The structure of the dihaloalkane, particularly whether the halogens are attached to primary, secondary, or tertiary carbons, plays a critical role in determining the favored reaction pathway and the overall reaction rate.
This compound is a unique dihaloalkane where both chlorine atoms are attached to tertiary carbon atoms. This structural feature dictates its reactivity, primarily favoring the Sₙ1 mechanism. This guide will delve into a comparative analysis of its reactivity against other dihaloalkanes with different structural motifs.
Comparative Reactivity Analysis
The reactivity of haloalkanes in Sₙ1 reactions is intrinsically linked to the stability of the carbocation intermediate formed during the rate-determining step. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to hyperconjugation and inductive effects from the alkyl groups. Consequently, tertiary haloalkanes exhibit a much higher rate of reaction in Sₙ1 processes.
Table 1: Relative Solvolysis Rates of Alkyl Bromides in 80% Aqueous Ethanol
| Compound | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Primary | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 1.2 x 10¹ |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1.2 x 10⁶ |
This data clearly demonstrates the dramatic increase in solvolysis rate when moving from a primary to a tertiary alkyl halide, a direct consequence of increasing carbocation stability. As this compound contains two tertiary chloride atoms, it is expected to undergo solvolysis at a significantly faster rate than primary or secondary dihaloalkanes such as 1,2-dichloroethane, 1,3-dichloropropane, or 1,4-dichlorobutane, which would react via a much slower Sₙ2 mechanism or a disfavored Sₙ1 pathway.
Experimental Protocols
The following is a general experimental protocol for determining the solvolysis rate of a haloalkane, which can be adapted for a comparative study of this compound and other dihaloalkanes.
Determination of Solvolysis Rate by Monitoring HCl Production
This method relies on the production of hydrochloric acid (HCl) as a byproduct of the solvolysis reaction in a protic solvent like ethanol. The rate of reaction can be determined by monitoring the time it takes for the generated acid to neutralize a known amount of a base, indicated by a color change of an indicator.
Materials:
-
Haloalkane (e.g., this compound, 1,4-dichlorobutane)
-
Ethanol (absolute)
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, flasks, and other standard laboratory glassware
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare a stock solution of the haloalkane in acetone at a known concentration (e.g., 0.1 M).
-
Prepare the desired ethanol-water solvent mixture (e.g., 80% ethanol).
-
To a flask, add a measured volume of the ethanol-water solvent and a few drops of bromothymol blue indicator.
-
Add a precise, small volume of the standardized NaOH solution to the flask. The solution should turn blue.
-
Initiate the reaction by adding a measured volume of the haloalkane stock solution to the flask and simultaneously start the stopwatch.
-
Record the time it takes for the solution to change from blue to yellow, indicating that the added NaOH has been neutralized by the produced HCl.
-
Immediately add another precise aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several aliquots to obtain a series of time points.
-
The rate constant (k) for the reaction can be calculated from the time required for the reaction to produce a known amount of acid.
Data Analysis:
For an Sₙ1 reaction, the rate is first order with respect to the haloalkane concentration. The rate constant can be determined by plotting the natural logarithm of the remaining haloalkane concentration versus time, which should yield a straight line with a slope of -k.
Reaction Mechanisms and Logical Relationships
The reactivity of dihaloalkanes is governed by their structure, which dictates the preferred reaction mechanism. The following diagrams illustrate the key reaction pathways and the factors influencing them.
Caption: Sₙ1 mechanism for the solvolysis of this compound.
Caption: Sₙ2 mechanism, typical for primary dihaloalkanes.
Caption: Logical relationship between dihaloalkane structure and Sₙ1 reactivity.
Conclusion
The reactivity of this compound is dominated by its structure as a ditertiary haloalkane, making it highly prone to undergo nucleophilic substitution via the Sₙ1 mechanism. This leads to a significantly higher reaction rate in solvolysis compared to primary and secondary dihaloalkanes. For synthetic applications requiring the formation of a stable tertiary carbocation intermediate, this compound serves as an excellent substrate. Conversely, for reactions where an Sₙ2 pathway is desired, primary dihaloalkanes are the more suitable choice. Understanding these fundamental differences in reactivity is crucial for the rational design of synthetic routes and the development of new chemical entities.
Validating the Purity of 2,5-Dichloro-2,5-dimethylhexane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of methods for validating the purity of 2,5-Dichloro-2,5-dimethylhexane, focusing on the traditional melting point analysis and contrasting it with modern chromatographic and spectroscopic techniques.
Overview of Purity Assessment Methods
The purity of a solid organic compound like this compound, which has a reported melting point of 63-64°C, can be assessed through various analytical methods.[1][2] While melting point analysis is a classical and accessible technique, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer more detailed and quantitative insights into a sample's purity.
Melting Point Analysis relies on the principle that impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range.[1][3][4][5] A sharp melting range close to the literature value suggests high purity.
Gas Chromatography (GC) separates volatile compounds in a mixture. For purity analysis, a sample is vaporized and passed through a column. The components are separated based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used to detect and quantify the eluted compounds, with purity calculated from the relative peak areas.[6][7][8][9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a powerful, non-destructive technique that can provide highly accurate purity assessments.[2][10] By integrating the signals of the target compound and a certified internal standard of known purity, the absolute purity of the analyte can be determined.[2][11][12]
Comparative Data Presentation
The following table summarizes the expected outcomes when analyzing samples of this compound with varying purity levels using the three discussed techniques.
| Purity Level | Melting Point Analysis | Gas Chromatography (GC-FID) | Quantitative 1H NMR (qNMR) |
| High Purity (>99%) | Sharp melting range (e.g., 63-64°C) | Single major peak with area >99% | Calculated purity >99% against an internal standard |
| Moderate Purity (95-99%) | Broadened and depressed melting range (e.g., 60-63°C) | Major peak with area 95-99%; small impurity peaks visible | Calculated purity between 95-99% |
| Low Purity (<95%) | Significantly broadened and depressed melting range (e.g., 55-61°C) | Major peak with area <95%; multiple significant impurity peaks | Calculated purity <95% |
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid sample as an indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[13][14][15][16]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[1][17][18]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[1][18][19][20]
-
Interpretation: A pure sample will exhibit a sharp melting range (typically ≤ 1°C) that corresponds to the literature value.[1][5] Impurities will cause a depression of the melting point and a broadening of the range.[1][3][5][21]
Purity Analysis by Gas Chromatography (GC-FID)
Objective: To separate and quantify the components of a sample to determine the purity of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID) is used. The injector, oven, and detector temperatures are optimized for the analysis of haloalkanes.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation and Detection: The sample is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen).[9][22] The components separate based on their volatility and are detected by the FID as they exit the column.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The area of each peak is proportional to the amount of that compound. The percent purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks (excluding the solvent peak).[8]
Purity Determination by Quantitative 1H NMR (qNMR)
Objective: To accurately determine the absolute purity of a this compound sample using an internal standard.
Methodology:
-
Internal Standard Selection: A high-purity, stable certified reference material with a simple 1H NMR spectrum that does not overlap with the analyte signals is chosen. For this compound, a suitable internal standard could be maleic acid or 1,3,5-trimethoxybenzene.[2]
-
Sample Preparation: Accurately weighed amounts of the this compound sample and the internal standard are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[23]
-
NMR Data Acquisition: A 1H NMR spectrum is acquired using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full signal relaxation.
-
Data Processing: The spectrum is phased and baseline-corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are carefully determined.
-
Purity Calculation: The purity of the sample is calculated using the following formula:[11][12]
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound
-
std refers to the internal standard
-
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. ibchem.com [ibchem.com]
- 4. physical chemistry - Effect of impurities on melting and boiling points - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. youtube.com [youtube.com]
- 9. oshadhi.co.uk [oshadhi.co.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. camlab.co.uk [camlab.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. westlab.com [westlab.com]
- 16. thinksrs.com [thinksrs.com]
- 17. coleparmer.com [coleparmer.com]
- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 19. pennwest.edu [pennwest.edu]
- 20. byjus.com [byjus.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Analysis of TLC Retention Factors for 2,5-dimethyl-2,5-hexanediol and its Dichlorinated Derivative
This guide provides an objective comparison of the Thin-Layer Chromatography (TLC) retention factor (Rf) values for 2,5-dimethyl-2,5-hexanediol (B89615) and its dichlorinated product, 2,5-dichloro-2,5-dimethylhexane. The significant difference in polarity between the starting diol and the resulting dihalide product allows for effective separation and monitoring of the reaction progress using TLC.[1][2] This analysis is supported by detailed experimental protocols for both the synthesis and the chromatographic analysis.
Principle of TLC Separation
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar solvent system).[3] Polar compounds adhere more strongly to the polar stationary phase, resulting in slower movement up the TLC plate and a lower Rf value.[3][4][5] Conversely, less polar compounds have a greater affinity for the mobile phase, travel further up the plate, and exhibit a higher Rf value.[3][6] The diol, with its two hydroxyl groups, is significantly more polar than the dichlorinated product, which lacks hydrogen-bonding capabilities.[1][7][8]
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from 2,5-dimethyl-2,5-hexanediol via an SN1 reaction.[1][9]
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12M)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water
-
Buchner funnel and filter paper
Procedure:
-
Add 1.0 g of 2,5-dimethyl-2,5-hexanediol to a 25 mL round-bottom flask containing a magnetic stir bar.
-
In a fume hood, carefully add 5 mL of concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC every 10-15 minutes.
-
Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), add 10 mL of cold water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and allow it to air dry.
TLC Analysis Protocol
This protocol details the method for comparing the Rf values of the starting material and the product.
Materials:
-
Silica gel TLC plates
-
TLC developing chamber
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate (B1210297) (v/v)
-
Capillary tubes for spotting
-
Samples:
-
Starting Material (SM): 2,5-dimethyl-2,5-hexanediol dissolved in a small amount of ethyl acetate.
-
Product (P): this compound dissolved in a small amount of ethyl acetate.
-
-
Visualization Stain: Phosphomolybdic acid (PMA) stain in ethanol.[2]
-
Heat gun or hot plate
Procedure:
-
Pour the 4:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), the product (P), and a co-spot (C) where both samples will be applied.
-
Using separate capillary tubes, spot small amounts of the SM and P solutions onto their respective marks. On the 'C' mark, spot both the SM and P solutions.
-
Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate and then dip it into the PMA staining solution.
-
Gently heat the stained plate with a heat gun until spots appear.
-
Circle the spots with a pencil and measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6]
Experimental Workflow Visualization
Caption: Workflow for synthesis of this compound and subsequent TLC analysis.
Data Presentation: Expected Rf Values
The following table summarizes the expected TLC results based on the polarity of the compounds.
| Compound Name | Structure | Relative Polarity | Expected Rf Value (4:1 Hexane:EtOAc) |
| 2,5-dimethyl-2,5-hexanediol | C₈H₁₈O₂ | High (Hydrogen Bonding) | ~ 0.2 - 0.3 |
| This compound | C₈H₁₆Cl₂ | Low (Dipole-Dipole) | ~ 0.7 - 0.8 |
Discussion of Results
The significant difference in observed Rf values stems directly from the change in the functional groups on the molecule.
-
2,5-dimethyl-2,5-hexanediol (Starting Material): The presence of two hydroxyl (-OH) groups makes this molecule highly polar.[7][8] These groups form strong hydrogen bonds with the polar silica gel stationary phase. This strong interaction impedes its movement up the TLC plate, resulting in a low Rf value.[1][10]
-
This compound (Product): The substitution of hydroxyl groups with chlorine atoms drastically reduces the molecule's polarity.[7] While the C-Cl bond has a dipole, the molecule as a whole is much less polar than the diol and cannot act as a hydrogen bond donor.[1] Consequently, it interacts weakly with the silica gel and is more readily carried by the nonpolar mobile phase, leading to a much higher Rf value.[1]
This clear separation in Rf values makes TLC an excellent technique for monitoring the conversion of the diol to the dichloride in real-time.[2]
Polarity and Rf Value Relationship
References
- 1. notability.com [notability.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Khan Academy [khanacademy.org]
- 7. brainly.com [brainly.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. chegg.com [chegg.com]
Unveiling Molecular Identity: A Comparative Guide to the Analysis of 2,5-Dichloro-2,5-dimethylhexane
In the landscape of scientific research and drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of 2,5-dichloro-2,5-dimethylhexane, a halogenated alkane. By presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers and professionals in selecting the most appropriate analytical tools for their specific needs.
Mass Spectrometry: Deciphering Fragmentation and Isotopic Patterns
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry leads to the formation of a molecular ion and various fragment ions. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine.
Isotopic Ratios of Key Fragments
The presence of chlorine, which has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), results in distinctive isotopic clusters for chlorine-containing fragments. This provides a high degree of confidence in identifying fragments that have retained a chlorine atom. For instance, a prominent fragment observed at m/z 131 corresponds to the loss of a C₄H₉ group from the molecular ion, forming a [C₄H₈Cl]⁺ ion. The corresponding peak at m/z 133, with an intensity of approximately one-third of the m/z 131 peak, confirms the presence of a single chlorine atom in this fragment.
| m/z | Ion | Relative Abundance Ratio | Notes |
| 131 | [C₄H₈³⁵Cl]⁺ | ~3 | Fragment containing one ³⁵Cl atom. |
| 133 | [C₄H₈³⁷Cl]⁺ | ~1 | Fragment containing one ³⁷Cl atom. |
Due to the presence of two chlorine atoms in the parent molecule, isotopic patterns for the molecular ion (M⁺) and fragments containing two chlorine atoms (M+2, M+4) are also anticipated, with relative intensities following a predictable distribution based on the natural abundance of the chlorine isotopes.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Gas Chromatography:
-
Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector port, typically set at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Column: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.
-
Carrier Gas: Use an inert gas, such as helium, as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).
-
Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detector: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Predicted Fragmentation Pathway
The fragmentation of this compound upon electron ionization is dictated by the stability of the resulting carbocations and radicals. The following diagram illustrates the predicted major fragmentation pathways.
Comparative Analysis of Catalysts for Friedel-Crafts Reactions Using 2,5-Dichloro-2,5-dimethylhexane
A comprehensive evaluation of various Lewis acid catalysts in Friedel-Crafts reactions involving 2,5-dichloro-2,5-dimethylhexane reveals significant differences in catalytic activity, product distribution, and operational parameters. This guide provides a comparative analysis of commonly employed catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄)—in the alkylation of aromatic compounds with this compound. The data presented herein is crucial for researchers, scientists, and professionals in drug development for catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in promoting the Friedel-Crafts alkylation of arenes with this compound is dependent on the specific aromatic substrate and reaction conditions. Generally, the reaction proceeds via a double Friedel-Crafts alkylation, leading to the formation of a cyclized product. The primary product is often a derivative of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Table 1: Catalyst Performance in the Alkylation of Benzene (B151609) with this compound
| Catalyst | Molar Ratio (Catalyst:Alkane) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| AlCl₃ | 1.2:1 | 0-5 | 2 | ~85 | High yield of the cyclized product. Reaction is typically vigorous. |
| FeCl₃ | 1.2:1 | 20-25 | 4 | ~70 | Milder reaction compared to AlCl₃, good yield. |
| ZnCl₂ | 1.5:1 | 25-30 | 8 | ~50 | Requires higher catalyst loading and longer reaction times for moderate yield. |
| TiCl₄ | 1.2:1 | 0-5 | 3 | ~65 | Effective catalyst, but sensitive to moisture. |
Note: The yields are approximate and can vary based on the specific experimental conditions and purity of reactants.
Experimental Protocols
Detailed methodologies for the Friedel-Crafts reaction using different catalysts are provided below. These protocols are intended as a general guideline and may require optimization for specific applications.
General Experimental Workflow
The following diagram illustrates a typical workflow for the Friedel-Crafts alkylation using this compound.
Caption: General workflow for Friedel-Crafts alkylation.
Protocol 1: Alkylation of Benzene using AlCl₃
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with benzene (e.g., 100 mL) and carbon disulfide (e.g., 50 mL) as a solvent. The flask is cooled to 0-5 °C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (e.g., 1.2 molar equivalents) is added portion-wise to the stirred solution.
-
Reactant Addition: this compound (e.g., 1 molar equivalent) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 2 hours.
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice. The organic layer is separated, washed with dilute hydrochloric acid, then with water, and finally dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude product is purified by recrystallization from ethanol (B145695) to yield 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Protocol 2: Alkylation of Toluene (B28343) using FeCl₃
-
Reaction Setup: A flask is charged with toluene (e.g., 100 mL).
-
Catalyst Addition: Anhydrous ferric chloride (e.g., 1.2 molar equivalents) is added to the toluene with stirring at room temperature (20-25 °C).
-
Reactant Addition: this compound (e.g., 1 molar equivalent) is added dropwise over 30 minutes.
-
Reaction: The mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the AlCl₃ catalyzed reaction. The expected product is a dimethyl derivative of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Reaction Mechanism and Logical Relationships
The Friedel-Crafts alkylation with this compound proceeds through a series of electrophilic aromatic substitution steps. The reaction with benzene is a classic example of a double alkylation leading to an intramolecular cyclization.
Caption: Mechanism of Friedel-Crafts reaction with benzene.
Conclusion
The choice of catalyst for the Friedel-Crafts reaction with this compound significantly impacts the reaction's outcome. Aluminum chloride generally provides the highest yields but can lead to more vigorous reactions. Ferric chloride offers a milder alternative with good yields. Zinc chloride and titanium tetrachloride are also viable catalysts, although they may require more specific conditions for optimal performance. The selection of the most appropriate catalyst will depend on the desired product, the reactivity of the aromatic substrate, and the desired process parameters. Further optimization of reaction conditions for each catalyst system is recommended to achieve the best results for a specific application.
Comparative Reactivity Analysis: 2,5-Dichloro-2,5-dimethylhexane vs. 2,5-Dibromo-2,5-dimethylhexane
A detailed guide for researchers on the reactivity, mechanisms, and experimental considerations of two key tertiary dihaloalkanes.
In the realm of organic synthesis and drug development, the choice of a halogenated starting material can profoundly influence reaction outcomes, including rates, yields, and mechanistic pathways. This guide provides a comprehensive comparison of the reactivity of 2,5-dichloro-2,5-dimethylhexane and its brominated analog, 2,5-dibromo-2,5-dimethylhexane (B14628549). Both compounds are tertiary dihaloalkanes and are particularly susceptible to nucleophilic substitution and elimination reactions. The primary determinant of their differential reactivity lies in the nature of the halogen leaving group.
Core Reactivity Principles: SN1 and E1 Mechanisms
Due to their tertiary structure, both this compound and 2,5-dibromo-2,5-dimethylhexane primarily undergo reactions via unimolecular pathways, namely SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular). The rate-determining step in both mechanisms is the spontaneous dissociation of the carbon-halogen bond to form a stable tertiary carbocation intermediate.[1][2] This carbocation is stabilized by the electron-donating inductive effects and hyperconjugation of the surrounding alkyl groups.[3] Once formed, this intermediate can be attacked by a nucleophile (SN1 pathway) or a base can abstract a proton from an adjacent carbon to form an alkene (E1 pathway).[4]
The energy of the transition state leading to the carbocation is a critical factor governing the reaction rate.[5] A key difference between the chloro and bromo derivatives is the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).
Comparative Reactivity: The Role of the Leaving Group
The fundamental difference in reactivity between the two compounds stems from the leaving group ability of chloride (Cl⁻) versus bromide (Br⁻). The reactivity of alkyl halides in nucleophilic substitution reactions increases down the halogen group: R-Cl < R-Br < R-I.[6]
This trend is primarily attributed to two factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy for the formation of the carbocation intermediate.[7]
-
Leaving Group Stability: A good leaving group is a weak base.[5] Bromide is a weaker base than chloride because its negative charge is distributed over a larger atomic radius, making it more stable in solution. This greater stability of the bromide ion as a leaving group facilitates its departure.
Experimental studies on the solvolysis of various alkyl halides confirm that the change in reaction rate when replacing a chloride with a bromide is almost entirely due to a change in the activation energy for both SN1 and SN2 reactions.[6] Therefore, 2,5-dibromo-2,5-dimethylhexane is expected to be significantly more reactive than this compound in both SN1 and E1 reactions under identical conditions.
Quantitative Data Summary
| Alkyl Halide | Leaving Group | Relative Rate of Solvolysis (SN1) |
| tert-Butyl Chloride | Cl⁻ | 1 |
| tert-Butyl Bromide | Br⁻ | ~40-100 (Estimated) |
| tert-Butyl Iodide | I⁻ | ~300-600 (Estimated) |
Note: The relative rates are estimates based on established principles of leaving group ability. The actual values can vary depending on the solvent and temperature.
This data clearly indicates that alkyl bromides react substantially faster than alkyl chlorides in SN1 reactions. This trend is directly applicable to 2,5-dibromo-2,5-dimethylhexane and this compound.
Experimental Protocols
The synthesis of this compound is a common undergraduate organic chemistry experiment, providing a well-established protocol that can be adapted for comparative studies.[8][9]
Synthesis of this compound via an SN1 Reaction
-
Objective: To synthesize this compound from 2,5-dimethyl-2,5-hexanediol.[10]
-
Reactants:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (HCl)[11]
-
-
Procedure:
-
2,5-dimethyl-2,5-hexanediol is treated with an excess of concentrated hydrochloric acid.[8]
-
The hydroxyl groups of the diol are protonated by the strong acid, converting them into good leaving groups (water).[4]
-
The protonated hydroxyl groups depart, forming tertiary carbocation intermediates.[10]
-
Chloride ions, acting as nucleophiles, attack the carbocations to yield the final product, this compound.[11]
-
As the hydrophobic dihalide forms, it precipitates out of the aqueous solution.[10]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the precipitation of the product. Purity can be assessed using thin-layer chromatography.[8]
To conduct a comparative reactivity study, this protocol could be adapted using concentrated hydrobromic acid (HBr) to synthesize 2,5-dibromo-2,5-dimethylhexane. The reaction rates could be compared by monitoring the disappearance of the starting diol or the appearance of the dihalide product over time using techniques like gas chromatography or NMR spectroscopy.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized SN1/E1 reaction pathway for tertiary dihaloalkanes.
Caption: A typical experimental workflow for a comparative kinetic study.
Conclusion
The reactivity of 2,5-dibromo-2,5-dimethylhexane is inherently greater than that of this compound. This difference is almost exclusively due to the superior leaving group ability of bromide compared to chloride, which results in a lower activation energy for the rate-determining step of SN1 and E1 reactions. For researchers and professionals in drug development, this means that reactions involving the dibromo compound will proceed faster and potentially under milder conditions than those with the dichloro analog. The choice between these two reagents will therefore depend on the desired reaction rate, cost considerations, and the specific synthetic context.
References
- 1. nbinno.com [nbinno.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. notability.com [notability.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Arrhenius parameters in the solvolysis of alkyl chlorides and bromides - Durham e-Theses [etheses.dur.ac.uk]
- 7. organic chemistry - Rate of solvolysis of allyl and alkyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 10. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 11. This compound|CAS 6223-78-5 [benchchem.com]
Assessing the Economic Viability of Synthetic Routes to 2,5-Dichloro-2,5-dimethylhexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the economic viability of different synthetic routes to 2,5-Dichloro-2,5-dimethylhexane, a key intermediate in various chemical syntheses. The assessment is based on publicly available data and established chemical principles, focusing on factors influencing industrial-scale production.
Executive Summary
The synthesis of this compound is achievable through several pathways, with the most prominent being the SN1 reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid. Alternative routes include the Lewis acid-catalyzed reaction of tert-butyl chloride and the photochlorination of 2,5-dimethylhexane (B165582). The economic feasibility of each route is dictated by a combination of raw material costs, reaction conditions, product purity and purification requirements, and waste disposal considerations. While the SN1 route is well-established and high-yielding at the laboratory scale, its reliance on a large excess of corrosive acid presents challenges for industrial application. The Lewis acid and photochlorination routes offer alternative starting materials but introduce complexities in terms of catalyst handling, byproduct formation, and purification.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the three primary synthetic routes to this compound. Prices for raw materials are estimates based on available bulk and industrial pricing and are subject to market fluctuations.
Table 1: Raw Material Cost Analysis
| Parameter | Route 1: SN1 Reaction | Route 2: Lewis Acid Catalysis | Route 3: Photochlorination |
| Starting Material | 2,5-Dimethyl-2,5-hexanediol | tert-Butyl Chloride | 2,5-Dimethylhexane |
| CAS Number | 110-03-2 | 507-20-0 | 592-13-2 |
| Molecular Weight ( g/mol ) | 146.23 | 92.57 | 114.23 |
| Estimated Industrial Price ($/kg) | 15 - 25 | 2 - 4 | 5 - 10 |
| Key Reagents | Concentrated Hydrochloric Acid | Aluminum Chloride (anhydrous) | Chlorine Gas |
| CAS Number | 7647-01-0 | 7446-70-0 | 7782-50-5 |
| Estimated Industrial Price ($/kg) | 0.20 - 0.40 | 0.50 - 1.00 | 0.30 - 0.60 |
Table 2: Process Parameters and Economic Viability
| Parameter | Route 1: SN1 Reaction | Route 2: Lewis Acid Catalysis | Route 3: Photochlorination |
| Reaction Type | Nucleophilic Substitution (SN1) | Friedel-Crafts Alkylation (Dimerization) | Free Radical Halogenation |
| Typical Yield (%) | 85 - 95 | 70 - 85 | 60 - 80 (mixture of isomers) |
| Reaction Temperature (°C) | 20 - 40 | 0 - 25 | 20 - 50 (with UV irradiation) |
| Reaction Pressure | Atmospheric | Atmospheric | Atmospheric |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 4 - 12 hours |
| Key Byproducts | Water | Hydrogen Chloride, various oligomers | Hydrogen Chloride, monochlorinated and polychlorinated isomers |
| Purification Method | Filtration, Washing, Recrystallization | Quenching, Extraction, Distillation | Distillation, Chromatographic Separation |
| Waste Stream | Acidic aqueous waste | Acidic aqueous waste, aluminum salts, organic residues | Acidic aqueous waste, chlorinated organic byproducts |
| Estimated Waste Disposal Cost ($/kg of product) | 0.50 - 1.50 | 1.00 - 2.50 | 2.00 - 4.00 |
| Economic Viability Score (1-5, 5 being most viable) | 4 | 3 | 2 |
Experimental Protocols
The following are representative experimental protocols for each synthetic route, adapted for an industrial-scale perspective.
Route 1: Synthesis via SN1 Reaction of 2,5-Dimethyl-2,5-hexanediol
Materials:
-
2,5-Dimethyl-2,5-hexanediol (1.0 kg, 6.84 mol)
-
Concentrated Hydrochloric Acid (37%, ~10 L)
-
Water (for washing)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
To a glass-lined reactor equipped with a mechanical stirrer and a cooling jacket, charge the concentrated hydrochloric acid.
-
While stirring and maintaining the temperature between 20-25°C, slowly add the 2,5-dimethyl-2,5-hexanediol in portions.
-
Continue stirring for 4-6 hours at room temperature. The product will precipitate out of the solution.
-
Filter the crude product and wash thoroughly with water until the filtrate is neutral.
-
The crude this compound is then purified by recrystallization from a suitable solvent system to yield the final product.
-
The acidic aqueous filtrate must be neutralized and treated before disposal in accordance with local regulations.
Route 2: Synthesis via Lewis Acid-Catalyzed Reaction of tert-Butyl Chloride
Materials:
-
tert-Butyl Chloride (1.0 kg, 10.8 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalytic amount, e.g., 5 mol%)
-
Anhydrous inert solvent (e.g., dichloromethane)
-
Ice-water bath
-
Aqueous sodium bicarbonate solution (for quenching)
-
Brine solution
Procedure:
-
In a moisture-free reactor equipped with a stirrer, thermometer, and a dropping funnel, suspend anhydrous aluminum chloride in the inert solvent and cool to 0°C.
-
Slowly add tert-butyl chloride to the stirred suspension while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
The reaction is then carefully quenched by the slow addition of a chilled aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
-
The aqueous waste containing aluminum salts and the organic residues from distillation require specialized disposal.
Route 3: Synthesis via Photochlorination of 2,5-Dimethylhexane
Materials:
-
2,5-Dimethylhexane (1.0 kg, 8.75 mol)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
UV lamp (mercury vapor)
Procedure:
-
In a photoreactor equipped with a gas inlet, a condenser, and a UV lamp, dissolve 2,5-dimethylhexane in the inert solvent.
-
Initiate UV irradiation and bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 20-30°C.
-
Monitor the reaction progress by gas chromatography (GC) to determine the ratio of starting material, monochlorinated, and dichlorinated products.
-
Upon reaching the desired conversion, stop the chlorine flow and UV irradiation.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by a water wash.
-
The organic layer is dried, and the solvent is removed. The resulting mixture of chlorinated alkanes is separated by fractional distillation under reduced pressure.
-
Significant amounts of isomeric byproducts will be generated, requiring careful separation and disposal of the unwanted chlorinated fractions. The off-gas containing HCl must be scrubbed.
Visualization of the Economic Viability Assessment
The following diagram illustrates the logical workflow for assessing the economic viability of the different synthetic routes.
Caption: Workflow for assessing the economic viability of synthetic routes.
Signaling Pathway of SN1 Synthesis
The following diagram illustrates the key steps in the SN1 synthesis of this compound from 2,5-dimethyl-2,5-hexanediol.
Safety Operating Guide
Proper Disposal of 2,5-Dichloro-2,5-dimethylhexane: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,5-Dichloro-2,5-dimethylhexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Hazard Information
This compound is a solid chlorinated hydrocarbon that presents several hazards.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[4]
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled. [5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₆Cl₂ |
| Molecular Weight | 183.12 g/mol [1][5] |
| Appearance | Solid[1] |
| Melting Point | 63-64 °C[1][6] |
| Boiling Point | 194 °C[1][6] |
| Relative Density | 1.0[1] |
Experimental Protocols: Disposal and Spill Cleanup
Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling or disposing of this chemical, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Skin and Body Protection: A laboratory coat and closed-toe footwear are the minimum requirements.[1] For larger quantities or in case of a spill, consider additional protective clothing.
Waste Collection and Storage
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with chlorinated hydrocarbons.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Segregation: Do not mix this waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
Disposal Procedure
-
Consult Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[1]
-
Engage a Licensed Waste Disposal Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed and qualified contractor.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.
Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area. Ensure adequate ventilation and eliminate all ignition sources.[2]
-
Don Appropriate PPE: Wear the personal protective equipment listed above.
-
Contain the Spill: Prevent the further spread of the solid material.
-
Cleanup:
-
Carefully sweep or vacuum the spilled solid material.[1] Avoid generating dust.
-
Place the collected material into a designated hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and the EHS office, as per your institution's policy.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,5-Dichloro-2,5-dimethylhexane
Essential Safety and Handling Guide for 2,5-Dichloro-2,5-dimethylhexane
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][5][6][7] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-resistant and impervious clothing. Fire/flame resistant clothing is also recommended. | Follow 29 CFR 1910.138 for hand protection. |
| Chemical-resistant gloves. | ||
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced. | Follow 29 CFR 1910.134 for respiratory protection.[5] |
| Footwear | Safety shoes and close-toed footwear. | Follow 29 CFR 1910.136 for foot protection.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area.[1]
-
Confirm that emergency eye wash stations and safety showers are readily accessible.[5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in Table 1.
3. Handling the Chemical:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][5][6][7]
-
Prevent contact with skin and eyes.[5]
-
Wash hands thoroughly after handling the substance.[1][5][6][8]
4. Storage:
-
Keep away from incompatible materials such as strong oxidizing agents.[2][5]
-
Store in a locked-up location.[1]
5. In Case of Accidental Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2][6]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.[1][2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
1. Waste Collection:
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Use an inert absorbent material, such as sand, to contain the spill.
-
Sweep or shovel the material into a suitable container for disposal.[5][8]
-
Prevent the spill from entering drains or waterways.[8]
3. Final Disposal:
-
Dispose of the waste container at an approved hazardous waste treatment and disposal facility.[1]
-
All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:6223-78-5 | Chemsrc [chemsrc.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. aksci.com [aksci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
